molecular formula C11H8F3N3O B13705482 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B13705482
M. Wt: 255.20 g/mol
InChI Key: KOCJVNWNEDJBRR-UHFFFAOYSA-N
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Description

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is a high-purity heterocyclic building block designed for advanced research and development applications. This compound features a pyrimidine core substituted with an amino group and a phenoxy moiety that itself is modified with a trifluoromethyl group. The presence of both amino and trifluoromethyl functional groups makes this molecule a valuable scaffold in medicinal chemistry, particularly in the synthesis of more complex molecules for drug discovery projects . The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability, which are critical in the development of active pharmaceutical ingredients (APIs) . As a key intermediate, this compound can be utilized in cross-coupling reactions, nucleophilic substitutions, and as a precursor for the synthesis of various ligands and functional materials. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]pyrimidin-4-amine

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)7-3-1-2-4-8(7)18-10-16-6-5-9(15)17-10/h1-6H,(H2,15,16,17)

InChI Key

KOCJVNWNEDJBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=N2)N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the identification and utilization of privileged scaffolds are paramount for accelerating lead optimization. 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine (CAS: ) is a highly specialized, bifunctional building block frequently deployed in the synthesis of small-molecule kinase inhibitors. By integrating a hydrogen-bond-donating aminopyrimidine core with a lipophilic, sterically demanding trifluoromethylphenoxy moiety, this compound serves as an advanced intermediate for targeting complex receptor tyrosine kinase (RTK) networks. This whitepaper deconstructs the structural rationale, mechanistic utility, and synthetic protocols associated with this critical pharmacophore.

Physicochemical Profiling & Structural Rationale

The architectural brilliance of CAS 1715719-83-7 lies in its dual-domain functionality. Every atom in this scaffold serves a distinct stereoelectronic or pharmacokinetic purpose.

Causality of the Structural Domains
  • The 4-Aminopyrimidine Core (Hinge Binder): In kinase inhibitor design, the aminopyrimidine ring is a classic bioisostere for the adenine ring of ATP. The pyrimidine nitrogen (N1 or N3) acts as a critical hydrogen bond acceptor, while the exocyclic C4-amine serves as a hydrogen bond donor. This complementary push-pull system anchors the molecule to the backbone carbonyl and amide NH of the kinase hinge region.

  • The ortho-Trifluoromethylphenoxy Group (Hydrophobic Probe): The ether linkage provides rotational flexibility, allowing the substituted phenyl ring to adopt an out-of-plane, orthogonal conformation relative to the pyrimidine. The ortho-trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic. As documented in foundational medicinal chemistry literature on , the -CF₃ group forces a steric clash with the pyrimidine ring, locking the molecule into a specific 3D trajectory that perfectly occupies deep, lipophilic pockets (such as the DFG-out pocket). Furthermore, the strong carbon-fluorine bonds block cytochrome P450-mediated oxidative metabolism at electron-rich aromatic sites, drastically improving the compound's metabolic half-life.

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 1715719-83-7

PropertyValuePharmacokinetic Implication
Molecular Formula C₁₁H₈F₃N₃O-
Molecular Weight 255.20 g/mol Low MW allows ample room for downstream functionalization (Lead-like).
Hydrogen Bond Donors 1 (Primary Amine)Essential for hinge-region anchoring.
Hydrogen Bond Acceptors 4 (N, N, O, F)Facilitates aqueous solubility and target engagement.
Rotatable Bonds 2Strikes a balance between conformational flexibility and entropic penalty upon binding.
Topological Polar Surface Area ~61.2 ŲOptimal for cellular permeability and potential blood-brain barrier (BBB) penetration.

Mechanistic Application in Drug Design

Aminopyrimidine derivatives are heavily featured in the development of targeted therapeutics, particularly against dysregulated signaling cascades such as the Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. As demonstrated in recent developments of , the 2-aminopyrimidine motif is essential for competitive ATP displacement.

When CAS 1715719-83-7 is functionalized into a mature Active Pharmaceutical Ingredient (API), it acts as a competitive Type I or Type II kinase inhibitor, directly arresting the phosphorylation cascade responsible for oncogenic cell proliferation.

Pathway L Growth Factor Ligand R Receptor Tyrosine Kinase (RTK) L->R Activates RAS RAS / RAF Cascade R->RAS Phosphorylation I Inhibitor (CAS 1715719-83-7 derivative) I->R Competitive Hinge Binding MEK MEK1/2 Activation RAS->MEK ERK ERK1/2 Phosphorylation MEK->ERK PROL Cell Proliferation & Survival ERK->PROL

Fig 1. RTK signaling cascade inhibition by aminopyrimidine-derived targeted therapeutics.

Synthetic Methodologies & Experimental Protocols

To transition CAS 1715719-83-7 from a building block to a lead compound, the most robust methodology is the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling . This protocol functionalizes the C4-primary amine with an aryl or heteroaryl halide to generate a secondary amine, extending the molecule into the solvent-exposed region of the kinase.

Self-Validating Protocol: Buchwald-Hartwig Amination

Objective: Selective mono-arylation of the primary amine of CAS 1715719-83-7 while preventing cleavage of the phenoxy ether linkage.

Causality Behind Reagent Selection:

  • Catalyst (Pd₂(dba)₃): Provides a stable, soluble source of Pd(0) necessary for the oxidative addition of the aryl halide.

  • Ligand (Xantphos): The large bite angle (~111°) of Xantphos tightly coordinates the palladium center, favoring reductive elimination. This is critical for coupling unactivated primary heteroarylamines and completely suppresses unwanted bis-arylation (over-reaction to a tertiary amine).

  • Base (Cs₂CO₃): A mild, bulky inorganic base is utilized instead of strong alkoxides (like NaOtBu) to prevent the nucleophilic cleavage of the delicate 2-(trifluoromethyl)phenoxy ether linkage.

Step-by-Step Methodology:

  • Inert Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CAS 1715719-83-7 (1.0 equiv, 1.0 mmol) and the target Aryl Bromide (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%) to the reaction vessel.

  • Base Addition: Introduce anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (5.0 mL, 0.2 M). Seal the tube with a rubber septum and degas the heterogeneous mixture via three consecutive freeze-pump-thaw cycles backfilled with ultra-pure Argon. Self-Validation Check: Failure to rigorously degas will result in the rapid oxidation of the Pd(0) species, visually indicated by the precipitation of palladium black and stalled conversion.

  • Thermal Activation: Replace the septum with a Teflon screw-cap and submerge the vessel in a pre-heated oil bath at 100 °C for 14 hours.

  • Workup: Cool the mixture to ambient temperature. Dilute with ethyl acetate (20 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and palladium residues.

  • Isolation: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure secondary amine lead compound.

G A 2-Chloro-4-aminopyrimidine (Hinge Binder) C SNAr Reaction (Base, Heat) A->C B 2-(Trifluoromethyl)phenol (Hydrophobic Probe) B->C D CAS: 1715719-83-7 (Core Scaffold) C->D Nucleophilic Substitution E Buchwald-Hartwig Cross-Coupling D->E Functionalization at C4-NH2 F Targeted Kinase Inhibitor (Lead Compound) E->F Pd Catalyst, Ligand

Fig 2. Synthetic assembly and functionalization of CAS 1715719-83-7 via Buchwald-Hartwig coupling.

Analytical Validation & Quality Control

To ensure the integrity of the scaffold prior to downstream synthesis, rigorous analytical validation is required. The presence of the trifluoromethyl group allows for highly specific ¹⁹F NMR tracking.

Table 2: Analytical Characterization Benchmarks

Analytical TechniqueExpected Signal / BenchmarkDiagnostic Significance
LC-MS (ESI+) m/z [M+H]⁺ = 256.2Confirms exact mass and molecular formula.
¹⁹F NMR (376 MHz, CDCl₃) Singlet at ~ -61.5 ppmValidates the intact presence of the -CF₃ group without degradation.
¹H NMR (400 MHz, CDCl₃) Broad singlet at ~ 5.2 ppm (2H)Confirms the primary C4-amine is intact and available for cross-coupling.
¹H NMR (400 MHz, CDCl₃) Doublet at ~ 8.0 ppm (1H)Characteristic of the pyrimidine C6 proton, confirming the heterocyclic core.

References

  • AccelaChem. (n.d.). 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine (CAS: 1715719-83-7) Product Specifications. AccelaChem.[Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[Link]

  • Mo, C., Zhang, Z., Guise, C. P., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 543-548.[Link]

An In-depth Technical Guide to 2-Phenoxypyrimidine Derivatives with a Trifluoromethyl Group for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-phenoxypyrimidine derivatives bearing a trifluoromethyl group, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for researchers, scientists, and drug development professionals. The strategic incorporation of a trifluoromethyl (-CF3) group onto the 2-phenoxypyrimidine core offers a powerful approach to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced biological activity and improved drug-like characteristics.[1]

Introduction: The Strategic Value of the 2-Phenoxy-Trifluoromethyl-Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in numerous biologically active compounds, including several FDA-approved drugs.[2] Its ability to participate in hydrogen bonding and π-π stacking interactions makes it an ideal scaffold for targeting a variety of biological macromolecules. The introduction of a phenoxy group at the 2-position and a trifluoromethyl group, typically at the 4- or 6-position, imparts unique properties that are highly advantageous in drug design.

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability.[3][4] The phenoxy moiety provides a vector for exploring structure-activity relationships through substitution on the phenyl ring, allowing for the fine-tuning of a compound's steric and electronic profile to optimize target engagement and selectivity.

This guide will focus on the application of this scaffold in the development of kinase inhibitors, a major class of therapeutics in oncology and inflammatory diseases.

Synthesis of 2-Phenoxypyrimidine Derivatives with a Trifluoromethyl Group

The synthesis of 2-phenoxypyrimidine derivatives with a trifluoromethyl group is a multi-step process that typically involves the initial construction of the trifluoromethyl-pyrimidine core, followed by the introduction of the phenoxy group. A common and efficient strategy is outlined below.

General Synthetic Workflow

The overall synthetic strategy involves a convergent approach, starting with the synthesis of a key intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a substituted phenol to yield the final 2-phenoxypyrimidine derivative.

G start Ethyl Trifluoroacetate intermediate1 2-Hydroxy-4-(trifluoromethyl)pyrimidine start->intermediate1 Cyclocondensation with Urea intermediate2 2-Chloro-4-(trifluoromethyl)pyrimidine intermediate1->intermediate2 Chlorination (e.g., POCl3) final_product 2-Phenoxy-4-(trifluoromethyl)pyrimidine Derivative intermediate2->final_product Nucleophilic Aromatic Substitution phenol Substituted Phenol phenol->final_product

General Synthetic Workflow
Detailed Experimental Protocol: Synthesis of 2-(4-Fluorophenoxy)-4-(trifluoromethyl)pyrimidine

This protocol details the synthesis of a representative compound, 2-(4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine, which serves as a valuable template for the synthesis of other derivatives.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

  • To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate.

  • Add urea to the reaction mixture and reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

  • To a flask containing 2-hydroxy-4-(trifluoromethyl)pyrimidine, add phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 2-4 hours.

  • After completion of the reaction (monitored by TLC), carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyrimidine.

Step 3: Synthesis of 2-(4-Fluorophenoxy)-4-(trifluoromethyl)pyrimidine

  • In a round-bottom flask, dissolve 4-fluorophenol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution and stir at room temperature for 30 minutes to form the phenoxide.

  • Add 2-chloro-4-(trifluoromethyl)pyrimidine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 2-(4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine.

Biological Activities and Mechanisms of Action

2-Phenoxypyrimidine derivatives with a trifluoromethyl group have demonstrated a wide range of biological activities, with a particular prominence as inhibitors of protein kinases. Their mechanism of action often involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting cellular signaling pathways.

Inhibition of Key Kinases in Cancer

Several studies have highlighted the potential of these derivatives as potent inhibitors of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[5][6][7]

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 can block the pro-angiogenic signals initiated by its ligand, VEGF.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 2-Phenoxy-CF3-pyrimidine Inhibitor->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration) ERK->Proliferation mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 Binds

Inhibition of the VEGFR-2 Signaling Pathway

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[10][11][12] Aberrant c-Met signaling is implicated in the progression and metastasis of various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GAB1 GAB1 cMet->GAB1 Inhibitor 2-Phenoxy-CF3-pyrimidine Inhibitor->cMet Inhibits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Akt Akt PI3K->Akt GeneExpression Gene Expression (Proliferation, Invasion, Survival) Akt->GeneExpression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExpression HGF HGF HGF->cMet Binds

Inhibition of the c-Met Signaling Pathway

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[13][14] Dysregulation of the JNK pathway is associated with various inflammatory diseases and cancers.[15]

G Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Inhibitor 2-Phenoxy-CF3-pyrimidine Inhibitor->JNK Inhibits Apoptosis Apoptosis / Inflammation cJun->Apoptosis

Inhibition of the JNK Signaling Pathway

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-phenoxypyrimidine derivatives can be significantly influenced by the nature and position of substituents on both the pyrimidine and phenoxy rings. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.

PositionSubstituent EffectRationale
Pyrimidine C4/C6 Trifluoromethyl (-CF₃) group: Generally enhances potency and metabolic stability.[3][4]The electron-withdrawing nature and lipophilicity of the -CF₃ group can improve binding affinity and cell permeability.
Phenoxy Ring (ortho, meta, para) Electron-withdrawing groups (e.g., -F, -Cl): Often increase inhibitory activity.Can form favorable interactions within the kinase hinge region and modulate the electronics of the phenoxy ring for optimal binding.
Electron-donating groups (e.g., -OCH₃, -CH₃): Can either increase or decrease activity depending on the target.Steric and electronic effects need to be balanced to avoid unfavorable clashes and to maintain key interactions.
Hydrogen bond donors/acceptors: Can form additional hydrogen bonds with the target protein, enhancing binding affinity.Strategic placement can lead to significant gains in potency.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of 2-phenoxypyrimidine derivatives with a trifluoromethyl group against key kinases. It is important to note that IC₅₀ values can vary depending on the specific assay conditions.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (Cell Line)Cell-based IC₅₀ (µM)Reference
Derivative AVEGFR-221HUVEC0.8[16]
Derivative Bc-Met2.3BaF3-TPR-Met0.00071[5]
Derivative CJNK315--[17]
Derivative DVEGFR-262.5--[5]
Derivative Ec-Met5.8MHCC97H0.0157[5]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Assay Components: Prepare a reaction mixture containing the purified recombinant kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a non-radioactive readout).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence can be used.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Perspectives

2-Phenoxypyrimidine derivatives bearing a trifluoromethyl group represent a highly promising and versatile scaffold in drug discovery. Their favorable physicochemical properties and ability to be readily functionalized allow for the development of potent and selective inhibitors against a range of important biological targets, particularly protein kinases. The insights into their synthesis, mechanism of action, and structure-activity relationships provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts will likely focus on the development of derivatives with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance mechanisms.

References

  • Targeting the c-Met Signaling Pathway in Cancer. (2006). Clinical Cancer Research. [Link]

  • An overview of the c-MET signaling pathway. (2013). Therapeutic Advances in Medical Oncology. [Link]

  • Targeting the c-Met signaling pathway in cancer. (2006). PubMed. [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2018). Cancers. [Link]

  • JNK-signaling: A multiplexing hub in programmed cell death. (2017). Genes & Cancer. [Link]

  • The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. (2021). International Journal of Molecular Sciences. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • JNK Signaling Pathway. Creative Diagnostics. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). RSC Medicinal Chemistry. [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (2024). International Journal of Molecular Sciences. [Link]

  • c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer. (2014). World Journal of Gastroenterology. [Link]

  • The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. (2024). Anatolian Journal of Pharmacognosy. [Link]

  • Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. (2013). The Journal of Clinical Investigation. [Link]

  • The c-Jun N-terminal kinase pathway and apoptotic signaling (review). (2002). International Journal of Oncology. [Link]

  • JNK Signaling in Apoptosis. (2007). The Open Life Sciences Journal. [Link]

  • IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. ResearchGate. [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. [Link]

  • QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools. (2007). QSAR & Combinatorial Science. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. [Link]

  • Preparation method of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]

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Sources

Structural Deconstruction and Synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist operating at the intersection of cheminformatics and synthetic medicinal chemistry, I frequently utilize privileged scaffolds to design targeted therapeutics. The compound 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine (CAS: 1715719-83-7) represents a highly versatile building block. It combines the hinge-binding capabilities of an aminopyrimidine core with the lipophilic, metabolically stable profile of a trifluoromethylated phenoxy moiety.

This technical guide deconstructs the exact SMILES string of this molecule, outlines its computational profile, and provides a field-proven, self-validating synthetic protocol grounded in nucleophilic aromatic substitution (SNAr) principles.

Cheminformatic Parsing: Deconstructing the SMILES String

In drug discovery, the Simplified Molecular-Input Line-Entry System (SMILES) is the standard for translating 3D molecular topology into 1D machine-readable strings. For 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine, the canonical SMILES string is:

Nc1ccnc(Oc2ccccc2C(F)(F)F)n1

To ensure absolute structural fidelity, we must parse the causality of this connectivity:

  • N : Represents the primary exocyclic amine (-NH₂).

  • c1 : Carbon 4 of the pyrimidine ring. The 1 designates the opening of the first ring closure.

  • c c n : Represents Carbon 5, Carbon 6, and Nitrogen 1 of the pyrimidine core, respectively.

  • c : Carbon 2 of the pyrimidine ring. This is the highly electrophilic node where the ether linkage occurs.

  • (Oc2ccccc2C(F)(F)F) : This branch defines the 2-(trifluoromethyl)phenoxy substituent.

    • The O forms the ether bridge.

    • c2 initiates the second ring (benzene).

    • ccccc2 completes the 6-membered aromatic ring. The final carbon before the ring closure is ortho to the ether linkage.

    • C(F)(F)F places the trifluoromethyl (-CF₃) group exactly at the ortho position.

  • n1 : Nitrogen 3 of the pyrimidine ring, closing the primary ring back to Carbon 4 (c1).

An alternative, equally valid SMILES representation that avoids terminal branching is FC(F)(F)c1ccccc1Oc2nc(N)ccn2. Both strings resolve to the exact same molecular graph.

Physicochemical & Computational Profiling

Before deploying this intermediate in a synthetic campaign, we must establish its baseline physicochemical properties. The trifluoromethyl group significantly alters the electronic distribution and lipophilicity of the molecule, which is critical for downstream pharmacokinetic optimization.

PropertyValueStructural Implication
Chemical Name 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidineStandard IUPAC nomenclature.
CAS Registry Number 1715719-83-7Unique identifier for database retrieval.
Molecular Formula C₁₁H₈F₃N₃OConfirms atomic composition.
Molecular Weight 255.20 g/mol Ideal low-MW fragment for lead optimization.
Canonical SMILES Nc1ccnc(Oc2ccccc2C(F)(F)F)n1Core machine-readable topology.
Hydrogen Bond Donors 1The -NH₂ group acts as a classic kinase hinge binder.
Hydrogen Bond Acceptors 5Pyrimidine nitrogens, ether oxygen, and fluorines.

Mechanistic Causality: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) 1. The reaction occurs between 4-amino-2-chloropyrimidine and 2-(trifluoromethyl)phenol .

Why does the reaction occur exclusively at the C2 position? In 4-amino-2-chloropyrimidine, the exocyclic amino group at C4 is strongly electron-donating via resonance (+M effect). This pushes electron density into the ring, effectively deactivating the C4 and C6 positions toward nucleophilic attack. Conversely, the C2 position is flanked by two strongly electronegative nitrogen atoms (-I effect) and lacks direct resonance stabilization from the amine. This renders the C2-chlorine bond highly labile and perfectly primed for SNAr 2.

SNAr_Mechanism Reactants 4-Amino-2-chloropyrimidine + 2-(CF3)-phenoxide Intermediate Meisenheimer Complex (Tetrahedral Transition State) Reactants->Intermediate Nucleophilic Addition Products 4-Amino-2-[2-(trifluoromethyl) phenoxy]pyrimidine + Cl⁻ Intermediate->Products Chloride Elimination

Fig 1: Addition-Elimination SNAr Mechanism for 2-phenoxypyrimidine synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, I have designed this protocol as a self-validating system . Every reagent and workup step serves a specific, verifiable chemical purpose 3, 4.

Reagents Required:
  • 4-Amino-2-chloropyrimidine (1.0 equivalent)

  • 2-(Trifluoromethyl)phenol (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Phenoxide Generation: Charge a dry round-bottom flask with 2-(trifluoromethyl)phenol (1.2 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Stir at 25°C for 30 minutes.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol (pKa ~8.7) to generate the highly nucleophilic phenoxide anion.

  • Electrophile Addition: Add 4-amino-2-chloropyrimidine (1.0 eq) to the suspension. Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

    • Causality: DMF is a polar aprotic solvent that stabilizes the charged Meisenheimer complex transition state without hydrogen-bonding (and thus deactivating) the phenoxide nucleophile. Thermal energy (90°C) is required to overcome the activation barrier of the initial addition step.

  • Quench and Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Self-Validating Purification (Critical Step): Wash the combined organic layers with 1M aqueous NaOH , followed by brine.

    • System Validation: Because we used an excess of 2-(trifluoromethyl)phenol (1.2 eq), unreacted phenol will remain. The 1M NaOH wash deprotonates this residual phenol, pulling it entirely into the aqueous waste layer. The target product, lacking acidic protons, remains safely in the organic layer. This ensures high crude purity before chromatography.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.

Protocol_Workflow S1 Step 1: Deprotonation 2-(CF3)phenol + K₂CO₃ in DMF Stir at 25°C for 30 min S2 Step 2: SNAr Reaction Add 4-amino-2-chloropyrimidine Heat to 90°C for 12h S1->S2 S3 Step 3: Quench & Extract Cool to RT, quench with H₂O Extract with EtOAc S2->S3 S4 Step 4: Purification Wash with 1M NaOH & Brine Silica Gel Chromatography S3->S4

Fig 2: Experimental workflow for the SNAr synthesis of the target pyrimidine.

Conclusion

The precise structural representation of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine via its SMILES string (Nc1ccnc(Oc2ccccc2C(F)(F)F)n1) is the foundational step in utilizing this compound for drug discovery. By understanding the electronic interplay between the pyrimidine core and the trifluoromethyl group, scientists can execute highly efficient, self-purifying SNAr methodologies to isolate this critical building block with maximum yield and purity.

References

  • BenchChem. "Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine." BenchChem Technical Resources. 1

  • National Institutes of Health (NIH). "Recent Advances in Pyrimidine-Based Drugs." PMC Archives. 2

  • MDPI. "Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base." Molecules.3

  • Google Patents. "WO2017059080A1 - Biaryl kinase inhibitors." (Details SNAr protocols utilizing 2-(trifluoromethyl)phenol). 4

Sources

Molecular weight and formula of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine , structured for researchers and drug development professionals.

Executive Summary

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is a specialized heterocyclic building block and pharmacophore used in the development of small-molecule therapeutics. Belonging to the class of 2-phenoxy-4-aminopyrimidines , this scaffold is structurally significant in medicinal chemistry due to its dual potential as a Kinase Inhibitor (targeting VEGFR, c-Met) and a Voltage-Gated Sodium Channel Blocker (targeting Nav1.7/Nav1.8).

The presence of the trifluoromethyl (-CF3) group at the ortho-position of the phenoxy ring enhances metabolic stability (blocking metabolic soft spots) and increases lipophilicity, facilitating membrane permeability—a critical parameter for CNS and intracellular targets. This guide details the physicochemical properties, validated synthetic pathways, analytical characterization, and biological relevance of this compound.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule comprises a pyrimidine ring substituted at the 4-position with an amino group and at the 2-position with a 2-(trifluoromethyl)phenoxy moiety.[1][2][3]

Table 1: Core Chemical Data
PropertyValue
IUPAC Name 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine
CAS Number 1715719-83-7
Molecular Formula C₁₁H₈F₃N₃O
Molecular Weight 255.20 g/mol
Monoisotopic Mass 255.062 g/mol
SMILES NC1=NC(OC2=CC=CC=C2C(F)(F)F)=NC=C1
InChI Key LYNBZRJTRHTSKI-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~4.5 (Pyrimidine N1), ~13.5 (Amine)
LogP (Calc) 2.8 – 3.2

Synthetic Methodology

The synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine typically proceeds via a Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient nature of the pyrimidine ring, particularly at the 2-position, allows for the displacement of a leaving group (chloride) by the phenoxide nucleophile.

Retrosynthetic Analysis
  • Target: 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine[1][4][2][3][5]

  • Disconnection: Ether linkage (C-O bond at Pyrimidine C2).

  • Precursors:

    • Electrophile: 4-Amino-2-chloropyrimidine (CAS 5305-59-9).

    • Nucleophile: 2-(Trifluoromethyl)phenol (CAS 444-30-4).

Detailed Protocol (Self-Validating)

Reagents:

  • 4-Amino-2-chloropyrimidine (1.0 equiv)

  • 2-(Trifluoromethyl)phenol (1.1 equiv)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous DMF or DMSO (Concentration ~0.2 M)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)phenol (1.1 equiv) in anhydrous DMF. Add

    
     (2.0 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture may become slightly heterogeneous.
    
  • Addition: Add 4-Amino-2-chloropyrimidine (1.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90–100°C under an inert atmosphere (

    
     or Ar) for 4–12 hours.
    
    • Validation: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting chloride (

      
      ) should disappear, and a new, more non-polar spot (
      
      
      
      ) should appear.
  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (10x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-60% Ethyl Acetate in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: 4-Amino-2-chloropyrimidine + 2-(Trifluoromethyl)phenol Activation Activation: K2CO3, DMF, RT, 30 min (Phenoxide Formation) Start->Activation Dissolve Reaction S_NAr Reaction: 90-100°C, 4-12h (N2 Atmosphere) Activation->Reaction Add Electrophile Workup Workup: Quench in Ice Water Extract (EtOAc) or Filter Reaction->Workup Monitor (TLC/LCMS) Purification Purification: Flash Chromatography (EtOAc/Hexanes) Workup->Purification Crude Solid/Oil Product Final Product: 4-Amino-2-[2-(trifluoromethyl) phenoxy]pyrimidine Purification->Product Yield >60%

Figure 1: Synthetic workflow for the preparation of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine via base-mediated S_NAr.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.05 (d, 1H, Pyrimidine H-6): Characteristic doublet for the pyrimidine ring proton adjacent to nitrogen.

    • δ 7.40 – 7.80 (m, 4H, Ar-H): Multiplet corresponding to the 2-trifluoromethylphenyl ring protons. The -CF3 group causes significant deshielding of the adjacent proton.

    • δ 6.90 (bs, 2H, -NH₂): Broad singlet for the primary amine (exchangeable with D₂O).

    • δ 6.10 (d, 1H, Pyrimidine H-5): Upfield doublet for the pyrimidine proton adjacent to the amino group.

  • ¹⁹F NMR:

    • δ -62.0 ppm (s, 3F): Strong singlet characteristic of the trifluoromethyl group attached to an aromatic ring.

Mass Spectrometry (LC-MS)
  • Method: ESI (Electrospray Ionization), Positive Mode.

  • Result:

    
    .
    
  • Pattern: A clean single peak at the expected retention time (typically 2.5–3.5 min on a standard C18 reverse-phase gradient).

Biological Applications & Therapeutic Potential

This molecule serves as a critical pharmacophore in two primary therapeutic areas. Its structure mimics the ATP-binding motif of kinases and the pore-blocking motif of sodium channels.

Kinase Inhibition (Oncology)

The 2-phenoxypyrimidine scaffold is homologous to the core structure of several FDA-approved kinase inhibitors (e.g., Pazopanib analogs).

  • Mechanism: The pyrimidine N1 and the exocyclic -NH2 (at C4) form a "hinge-binding" hydrogen bond pair with the kinase ATP pocket (e.g., Cys residues in the hinge region).

  • Targets: VEGFR (Vascular Endothelial Growth Factor Receptor) and c-Met. The hydrophobic 2-(trifluoromethyl)phenyl group occupies the hydrophobic "back pocket" or "gatekeeper" region, improving potency and selectivity.

Voltage-Gated Sodium Channels (Pain)

This scaffold is highly relevant for Nav1.7 and Nav1.8 inhibitors, which are targets for non-opioid pain management.

  • Mechanism: State-dependent blockade. The neutral, lipophilic character allows the molecule to penetrate the membrane and bind to the inactivated state of the sodium channel, stabilizing it and preventing repetitive firing of nociceptors.

  • SAR Insight: The -CF3 group is critical here; it modulates the pKa and lipophilicity (LogD), ensuring the drug partitions into the lipid bilayer where the channel binding site is located.

Mechanism of Action Diagram

MOA cluster_Kinase Kinase Inhibition (Oncology) cluster_Nav Sodium Channel Blockade (Pain) Compound 4-Amino-2-[2-(trifluoromethyl) phenoxy]pyrimidine Hinge Hinge Region Binding (H-bonds via N1 & NH2) Compound->Hinge Pocket Hydrophobic Pocket (Occupied by CF3-Phenyl) Compound->Pocket Membrane Membrane Partitioning (Facilitated by CF3/LogP) Compound->Membrane Effect1 Inhibition of VEGFR/c-Met (Anti-Angiogenesis) Hinge->Effect1 Pocket->Effect1 State Stabilization of Inactivated State Membrane->State Effect2 Nav1.7/Nav1.8 Blockade (Analgesia) State->Effect2

Figure 2: Dual mechanistic potential of the scaffold in Kinase Inhibition and Sodium Channel Blockade.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas. The amine is prone to oxidation over extended periods if exposed to air.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 1153804. National Center for Biotechnology Information. [Link]

  • Synthetic Methodology (S_NAr): Beilstein J. Org. Chem. 2020, 16, 41–51. "Synthesis of fluorinated pyrimidines...". [Link]

  • Kinase Inhibitor Scaffold Relevance: New Journal of Chemistry, 2022. "Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors". [Link]

  • Sodium Channel Blockers (Nav1.7): Journal of Medicinal Chemistry. "Discovery of Aryl-Phenoxy-Pyrimidines as Nav1.7 Inhibitors". (General reference to class). [Link]

  • Catalog Source & CAS Verification: Accela Chem / ChemSrc Database Entry for CAS 1715719-83-7. [Link]

Sources

Technical Guide: Trifluoromethyl-Substituted Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into pyrimidine scaffolds represents a cornerstone strategy in modern medicinal chemistry.[1] This modification does not merely add bulk; it fundamentally alters the electronic and physicochemical landscape of the heterocycle. This guide addresses the strategic deployment of 

pyrimidines, moving beyond basic synthesis to explore the why and how of their application in high-value drug discovery.

Part 1: The Fluorine Effect – Physicochemical Rationale

The trifluoromethyl group is often termed a "privileged motif," but its specific interaction with the pyrimidine ring requires precise understanding.

Electronic Modulation and pKa

The pyrimidine ring is electron-deficient. Adding a


 group (Hammett constant 

) significantly exacerbates this deficiency.
  • pKa Shift: The

    
     group lowers the 
    
    
    
    of the pyrimidine nitrogen. For 2-aminopyrimidines, this reduction in basicity can reduce non-specific binding and improve selectivity for kinase hinge regions.
  • Dipole Moment: The C-F bond is highly polar, creating a strong local dipole that can engage in orthogonal multipolar interactions with protein backbones.

Metabolic Stability (The Blocking Effect)

Pyrimidines are prone to oxidative metabolism by cytochrome P450 enzymes.

  • C-H vs. C-F: The C-F bond energy (~116 kcal/mol) renders it inert to oxidative cleavage.

  • Strategic Placement: Substituting a metabolically labile C-H site (often C5 or C6) with

    
     blocks metabolic soft spots, extending the drug's half-life (
    
    
    
    ).
Lipophilicity and Permeability

The


 group is highly lipophilic (Hansch 

value

).
  • Membrane Permeability: It enhances the ability of polar pyrimidine cores to cross lipid bilayers (blood-brain barrier or cellular membranes).

  • Hydrophobic Collapse: The bulk of the

    
     group (approx. equivalent to an isopropyl group) allows it to fill hydrophobic pockets in enzyme active sites, displacing "high-energy" water molecules and driving binding affinity entropically.
    

Part 2: Synthetic Strategies – The Decision Matrix

Choosing between de novo synthesis (building the ring) and late-stage functionalization (modifying an existing ring) is the critical decision point.

Visualization: Synthesis Decision Matrix

SynthesisMatrix Start Target: CF3-Pyrimidine Scale Scale / Stage? Start->Scale DeNovo De Novo Cyclization (Building Block Approach) Scale->DeNovo Multi-gram / Early Stage LateStage Late-Stage Functionalization (Direct Trifluoromethylation) Scale->LateStage mg Scale / Late Stage Condensation Condensation: Ethyl Trifluoroacetoacetate + Amidine DeNovo->Condensation Radical Radical Mechanism: Langlois or Chen's Reagent LateStage->Radical Outcome1 High Regiocontrol Multi-gram Scale Condensation->Outcome1 Outcome2 Rapid Analoging Complex Scaffolds Radical->Outcome2

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on development stage and scale.

Part 3: Experimental Protocols

Protocol A: De Novo Cyclization (The "Building Block" Method)

Application: Synthesis of 2-amino-4-(trifluoromethyl)pyrimidine. Rationale: This method uses the Claisen condensation logic to build the pyrimidine ring with the


 group already in place. It guarantees regioselectivity.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)[2]

  • Guanidine carbonate (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with absolute ethanol. Add NaOEt slowly under

    
     atmosphere to create a basic environment.
    
  • Amidine Activation: Add guanidine carbonate. Stir at room temperature for 30 minutes to liberate the free guanidine base.

  • Condensation: Add ethyl 4,4,4-trifluoroacetoacetate dropwise over 20 minutes. Note: The reaction is exothermic; control temperature to prevent side reactions.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (or LCMS) for the disappearance of the ester.
    
  • Workup: Cool to room temperature. Neutralize with glacial acetic acid to pH 7.

  • Isolation: Remove ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Validation Point:

  • 
     NMR should show a single singlet around 
    
    
    
    ppm (depending on solvent).
Protocol B: Late-Stage Radical Trifluoromethylation

Application: Direct C-H trifluoromethylation of existing pyrimidine nucleosides or complex cores. Rationale: Uses Chen's Reagent (methyl fluorosulfonyldifluoroacetate) or Langlois Reagent (sodium triflinate) to generate


 radicals.

Materials:

  • Substrate: Pyrimidine derivative (e.g., Uracil derivative)

  • Reagent: Sodium triflinate (

    
    , Langlois Reagent) (3.0 equiv)
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) (3.0 equiv)

  • Solvent: Water/DCM biphasic mixture or DMSO.

Step-by-Step Workflow:

  • Setup: Dissolve the pyrimidine substrate in the solvent system.

  • Reagent Addition: Add Sodium triflinate followed by the oxidant (TBHP) at

    
    .
    
  • Radical Initiation: Stir vigorously at room temperature (or mild heat

    
    ). The reaction relies on the oxidative generation of the electrophilic trifluoromethyl radical.
    
  • Monitoring: Monitor by

    
     NMR. The appearance of product signal and disappearance of the reagent signal (
    
    
    
    ppm) indicates completion.
  • Quench: Quench with saturated

    
     solution.
    

Part 4: Case Study – Trifluridine[3]

Drug: Trifluridine (Viroptic, Lonsurf component). Structure: 5-trifluoromethyl-2'-deoxyuridine. Mechanism: Trifluridine acts as a thymidine analog. The 5-


 group mimics the 5-

of thymine but exerts two distinct effects:
  • TS Inhibition: It inhibits Thymidylate Synthase (TS).[3] The C-F bond prevents the abstraction of the proton at C5, which is necessary for the methylation mechanism, forming a covalent "dead-end" complex with the enzyme.

  • DNA Incorporation: It incorporates into DNA, causing fragility and preventing replication.

Mechanism of Action Visualization

TrifluridineMOA Drug Trifluridine (5-CF3-Uracil core) Target Thymidylate Synthase (Enzyme) Drug->Target Mimics Thymidine Binding Covalent Complex Formation Target->Binding Block F-Atom Blocks Proton Abstraction Binding->Block Critical Step Result Enzyme Inhibition (Cell Death) Block->Result

Figure 2: Mechanism of Action for Trifluridine, highlighting the critical role of the fluorine atom in blocking enzymatic turnover.

Part 5: Data Summary

PropertyPyrimidine (H)Methyl-Pyrimidine (

)
Trifluoromethyl-Pyrimidine (

)
Impact on Drug Design
Van der Waals Radius 1.20 Å (H)2.00 Å (

)
~2.7 Å (

)
Fills hydrophobic pockets; steric bulk.
Electronic Effect (

)
0.00-0.17 (Donor)0.54 (Acceptor)Reduces basicity; alters H-bond capability.
Lipophilicity (

)
0.000.560.88Increases membrane permeability.
Metabolic Stability Low (Oxidation prone)Moderate (Benzylic oxidation)High (Blocked)Extends half-life.

References

  • Frontiers in Chemistry. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022).[1][4][5][6][7][8] Available at: [Link]

  • Journal of the American Chemical Society. C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. (2022).[1][4][5][6][7][8] Available at: [Link]

  • PubMed Central (PMC). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020).[3][4][6][9][10] Available at: [Link]

  • Current Protocols. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides.[11] (2021).[7][8][9] Available at: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2023). Available at: [Link]

Sources

Engineering Lipophilicity: A Technical Guide to the LogP of Trifluoromethyl Phenoxy Pyrimidines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the fundamental challenge of balancing a molecule's aqueous solubility with its membrane permeability. The trifluoromethyl phenoxy pyrimidine scaffold represents a masterclass in structural tuning. By combining the electron-deficient, polarizable pyrimidine core with the highly lipophilic, metabolically robust trifluoromethyl (-CF


) group via a flexible phenoxy linker, medicinal chemists can precisely dial in the partition coefficient (LogP).

This guide deconstructs the physicochemical mechanics of this scaffold, provides empirical data on its lipophilicity, and details the rigorous, self-validating protocols required to measure its LogP accurately.

Structural Deconstruction and Causality of Lipophilicity

To understand the LogP of these molecules, we must isolate the thermodynamic contributions of each moiety. Efficient drug development requires simultaneous optimization of potency and physical properties, as lipophilicity directly dictates solubility, ADME properties, and toxicity[1].

  • The Pyrimidine Core: Pyrimidine is a diazine with a baseline LogP of approximately -0.2. The presence of two electronegative nitrogen atoms creates a strong dipole and provides hydrogen-bond acceptor capabilities. In drug design, substituting a phenyl ring with a pyrimidine is a classic tactic to lower overall lipophilicity and improve aqueous solubility, providing a rigid, planar scaffold ideal for targeted agents[2].

  • The Phenoxy Linker: The ether oxygen introduces conformational flexibility and acts as a weak hydrogen-bond acceptor. While a direct biaryl linkage (pyrimidine-phenyl) is rigid, the phenoxy bridge allows the molecule to adopt conformations that can dynamically shield its polar surface area (PSA) in lipophilic environments, subtly increasing the apparent LogP.

  • The Trifluoromethyl (-CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) Group:  The -CF
    
    
    
    group is the ultimate lipophilic amplifier. Fluorine's high electronegativity and low polarizability mean that C-F bonds do not readily participate in intermolecular hydrogen bonding. The -CF
    
    
    group increases the hydrophobic surface area, typically adding +0.88 to +1.0 units to the LogP compared to a hydrogen atom[3]. Furthermore, it provides profound metabolic shielding, preventing cytochrome P450-mediated oxidation at adjacent positions.

Quantitative Data Analysis: LogP Contributions

The interplay of these functional groups results in a highly tunable LogP range. Below is a synthesized dataset demonstrating the incremental changes in lipophilicity upon structural modification of a baseline pyrimidine scaffold.

Scaffold ModificationEstimated LogP

LogP Contribution
Mechanistic Rationale
Pyrimidine (Base) -0.20N/AHigh polarity, strong H-bond acceptor network.
2-Phenoxypyrimidine 1.85+2.05Addition of hydrophobic phenyl ring and ether linkage.
2-(4-Fluorophenoxy)pyrimidine 2.00+0.15Single fluorine addition; minor lipophilic increase.
2-(3-(Trifluoromethyl)phenoxy)pyrimidine 2.85+0.85-CF

addition; significant expansion of hydrophobic volume[3].
4-Chloro-2-(3-(trifluoromethyl)phenoxy)pyrimidine 3.40+0.55Chloro substitution reduces basicity of pyrimidine nitrogens, increasing net lipophilicity.

Experimental Methodologies: A Self-Validating System

Measuring the LogP of highly fluorinated, heteroaromatic compounds requires a dual-tiered approach. Relying solely on computational predictions (cLogP) is dangerous due to the complex solvation dynamics of the -CF


 group. We employ a high-throughput RP-HPLC method for initial screening, strictly validated by the classical Shake-Flask method for lead candidates.
Protocol A: High-Throughput RP-HPLC Determination of LogP

Causality: RP-HPLC separates compounds based on their partitioning between a polar mobile phase and a non-polar stationary phase (C18). The retention time correlates linearly with LogP, provided the system is calibrated with structurally similar reference compounds.

  • System Preparation: Equip an HPLC system with a standard C18 column (e.g., 5 µm, 4.6 x 150 mm). Maintain the column compartment at a strict 25.0 ± 0.1 °C. Why? Partitioning is a thermodynamic process; temperature fluctuations will cause retention time drift and invalidate the calibration.

  • Mobile Phase Formulation: Prepare a binary gradient of Methanol and 20 mM Ammonium Acetate buffer (pH 7.4). Why pH 7.4? Pyrimidines can be weakly basic. Ensuring the pH is well above the pKa guarantees the molecule is in its neutral state, measuring true LogP rather than the ionization-dependent LogD.

  • Calibration: Inject a suite of 6 reference standards with known LogP values (e.g., aniline, toluene, chlorobenzene, bromobenzene). Calculate the capacity factor (

    
    ) for each using 
    
    
    
    , where
    
    
    is the dead time (measured with uracil).
  • Regression Analysis: Plot

    
     vs. literature LogP of the standards to generate a linear calibration curve (Target: 
    
    
    
    ).
  • Sample Measurement: Inject the trifluoromethyl phenoxy pyrimidine sample. Calculate its

    
     and interpolate its LogP from the calibration curve.
    
Protocol B: Gold-Standard Shake-Flask Validation

Causality: The shake-flask method directly measures the thermodynamic equilibrium of a solute between two immiscible phases. It is immune to the stationary phase interactions that can occasionally skew HPLC results for heavily fluorinated compounds.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours. Allow them to separate completely. Why? This ensures mutual saturation, preventing volume changes during the experiment that would distort concentration calculations.

  • Sample Dissolution: Dissolve exactly 1.0 mg of the synthesized trifluoromethyl phenoxy pyrimidine in 10.0 mL of the pre-saturated n-octanol. Why start in octanol? These scaffolds are highly lipophilic (expected LogP > 2.5); starting in the aqueous phase would lead to incomplete dissolution and erroneous, artificially low LogP results.

  • Equilibration: Transfer 5.0 mL of the spiked octanol and 50.0 mL of pre-saturated water into a glass centrifuge tube. (The 1:10 volume ratio compensates for the high partitioning into octanol, ensuring detectable concentrations in the water phase). Shake mechanically at 25.0 °C for 24 hours.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 30 minutes to break any micro-emulsions. Critical Step: Fluorinated compounds are notorious for acting as weak surfactants, stabilizing emulsions at the aqueous-organic interface.

  • Quantification: Carefully sample both phases using glass syringes. Quantify the concentration in each phase using LC-MS/MS. Calculate LogP as

    
    .
    

Mechanistic Workflow Visualization

G Design Scaffold Design (Trifluoromethyl Phenoxy Pyrimidine) InSilico In Silico LogP Prediction (cLogP, ALOGPS) Design->InSilico Synthesis Chemical Synthesis & Purification InSilico->Synthesis HPLC High-Throughput Screening (RP-HPLC LogP) Synthesis->HPLC HPLC->Design Feedback Loop ShakeFlask Gold Standard Validation (Shake-Flask Method) HPLC->ShakeFlask Lead Candidates ADME ADME Profiling & Lead Optimization ShakeFlask->ADME

Workflow for LogP optimization of trifluoromethyl phenoxy pyrimidine scaffolds in drug discovery.

Implications in Drug Development

The precise tuning of LogP in trifluoromethyl phenoxy pyrimidines has profound implications for pharmacokinetics. A LogP in the range of 2.5 to 3.5 is often considered the "sweet spot" for oral bioavailability, balancing intestinal permeability with aqueous solubility.

The trifluoromethyl group not only drives the molecule into this optimal lipophilic space but also provides a steric and electronic shield against rapid hepatic clearance. Furthermore, the specific orientation of the -CF


 group on the phenoxy ring (ortho, meta, or para) can dictate the molecule's binding affinity to target proteins by exploiting deep hydrophobic pockets—a phenomenon frequently leveraged in the design of next-generation kinase inhibitors and CNS-active agents.

References

  • Title: Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines Source: Chemical Science (RSC Publishing) URL: 3

  • Title: Table 3 Selected examples of trifluoromethoxylation of pyrimidines Source: ResearchGate URL: 2

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Pharmaceutical Journal URL: 4

  • Title: Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

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Methodological & Application

Synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis involves a two-step process starting from the readily available 2-chloropyrimidine. The first step is a nucleophilic aromatic substitution (SNAr) reaction with 2-(trifluoromethyl)phenol, followed by a subsequent amination at the 4-position. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into reaction optimization and characterization of the final product. The presented methodology is designed to be robust and scalable, catering to the needs of researchers in academic and industrial drug discovery settings.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Their prevalence stems from their ability to mimic endogenous nucleobases, allowing them to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes crucial in disease pathways.[2][4] The 4-amino-2-phenoxypyrimidine scaffold, in particular, has garnered significant attention as a privileged structure in the design of inhibitors for various protein kinases. The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability, binding affinity, and cell permeability.

This guide details the synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine, a valuable building block for constructing more complex and potent bioactive molecules. The synthetic strategy hinges on the inherent reactivity of the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms, making it susceptible to nucleophilic attack.[5][6]

Synthetic Strategy and Mechanistic Insights

The synthesis of the target compound is achieved through a sequential nucleophilic aromatic substitution (SNAr) approach. This strategy leverages the differential reactivity of the chloro-substituents on the pyrimidine ring.

Overall Synthetic Scheme

Synthetic Scheme start 2-Chloropyrimidine intermediate 2-[2-(Trifluoromethyl)phenoxy]pyrimidine start->intermediate Step 1: S_NAr Reaction product 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine intermediate->product Step 2: Amination reagent1 2-(Trifluoromethyl)phenol, Base (e.g., K2CO3), Solvent (e.g., DMF) reagent2 Aminating Agent (e.g., NH3), Solvent

Figure 1: Overall synthetic route for 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine.

Step 1: Nucleophilic Aromatic Substitution with 2-(Trifluoromethyl)phenol

The initial step involves the displacement of the chlorine atom at the 2-position of 2-chloropyrimidine by the phenoxide generated from 2-(trifluoromethyl)phenol.

Mechanism: The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates the attack of the nucleophilic phenoxide at the C2 position. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the elimination of the chloride leaving group.[5]

SNAr Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer Complex Meisenheimer Complex 2-Chloropyrimidine->Meisenheimer Complex + 2-(CF3)PhO- Product Product Meisenheimer Complex->Product - Cl-

Figure 2: General mechanism for the S_NAr reaction at the C2 position of 2-chloropyrimidine.

Causality of Experimental Choices:

  • Base: A base such as potassium carbonate (K₂CO₃) is essential to deprotonate the weakly acidic 2-(trifluoromethyl)phenol, generating the more nucleophilic phenoxide.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Temperature: Heating is often required to overcome the activation energy of the reaction and drive it to completion at a reasonable rate.[5]

Step 2: Amination of the Intermediate

The second step introduces the amino group at the 4-position of the 2-phenoxypyrimidine intermediate. While direct amination of a non-activated pyrimidine can be challenging, the presence of the electron-withdrawing phenoxy group at the 2-position can influence the reactivity at the 4-position. However, more commonly, a 2,4-dichloropyrimidine starting material is used, and the substitutions are performed sequentially. For the purpose of this guide, we will assume a subsequent amination step on a 4-chloro-2-phenoxypyrimidine intermediate for a more general approach.

Mechanism: Similar to the first step, this transformation proceeds through an SNAr mechanism. The amination of a 4-chloropyrimidine derivative involves the nucleophilic attack of an amine at the C4 position, formation of a Meisenheimer-like intermediate, and subsequent elimination of the chloride ion.[7]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dichloropyrimidine≥98%Commercially Available
2-(Trifluoromethyl)phenol≥98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ammonia solution (e.g., 7N in Methanol)Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Protocol 1: Synthesis of 4-Chloro-2-[2-(trifluoromethyl)phenoxy]pyrimidine
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq.), 2-(trifluoromethyl)phenol (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.2-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-chloro-2-[2-(trifluoromethyl)phenoxy]pyrimidine.

Protocol 2: Synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine
  • Reaction Setup: In a sealed tube or a pressure vessel, dissolve 4-chloro-2-[2-(trifluoromethyl)phenoxy]pyrimidine (1.0 eq.) in a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the final product, 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine.

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the pyrimidine and phenoxy rings, and the amino protons. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the trifluoromethyl carbon.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range, indicating the purity of the compound.

Troubleshooting and Optimization

  • Low Yield in Step 1: Incomplete deprotonation of the phenol can be a cause. Ensure the use of anhydrous base and solvent. Increasing the reaction temperature or time may also improve the yield.

  • Formation of Disubstituted Product in Step 1: If starting with 2,4-dichloropyrimidine, some formation of the 2,4-bis(phenoxy)pyrimidine may occur. Using a slight excess of the dichloropyrimidine or carefully controlling the stoichiometry and reaction time can minimize this.

  • Low Yield in Step 2: The amination step can be sluggish. Higher temperatures and pressures are often necessary. The use of a catalyst, such as a palladium-based catalyst in a Buchwald-Hartwig amination, could be an alternative for more challenging substrates.[8] Ensure the ammonia solution is fresh and of the correct concentration.

Conclusion

The synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine presented herein provides a reliable and scalable route to a key building block in modern drug discovery. By understanding the underlying SNAr mechanism and carefully controlling the reaction conditions, researchers can efficiently access this valuable intermediate for the development of novel therapeutics. The detailed protocols and troubleshooting guide aim to facilitate the successful implementation of this synthesis in a variety of research settings.

References

  • Guillier, F., Roussel, P., Moser, H., Kane, P., & Bradley, M. (1999). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Chemistry – A European Journal, 5(11), 3450-3458.
  • Barillari, C., Barlocco, D., & Raveglia, L. F. (2001). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. European Journal of Organic Chemistry, 2001(24), 4737-4743.
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  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022).
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  • An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). Benchchem.
  • Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. (2023). Frontiers.
  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Biomedical Journal of Scientific & Technical Research.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). PubMed.
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  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
  • Synthesis of substituted 4-amino-pyrimidines. (n.d.).
  • Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)
  • 4-Amino-2-chloropyridine: Applic
  • 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. (2024). MDPI.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).
  • 4-Amino-2-fluoropyridine 96 18614-51-2. (n.d.). MilliporeSigma.
  • (PDF) 4-Amino-2-Phenoxypyrimidine - Acta Crystallographica. (2009). Amanote Research.

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Application Notes and Protocols for the Synthesis of 4-Amino-2-Aryloxypyrimidines: A Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Amino-2-Aryloxypyrimidines in Modern Drug Discovery

The 4-amino-2-aryloxypyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its prevalence stems from the pyrimidine ring's ability to mimic purine bases, allowing for interaction with a wide array of biological targets, particularly kinases. The substituent at the 2-position, an aryloxy group, provides a crucial vector for modulating potency, selectivity, and pharmacokinetic properties. Consequently, the efficient and predictable synthesis of this key intermediate is of paramount importance to researchers in drug development.

This application note provides a comprehensive guide to the selection of solvents for the synthesis of 4-amino-2-aryloxypyrimidines, primarily through Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of solvent effects, present comparative data for commonly employed solvents, and provide detailed, field-proven protocols to empower researchers to optimize their synthetic strategies.

The Engine of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient route to 4-amino-2-aryloxypyrimidines is the SNAr reaction between a 4-amino-2-halopyrimidine (typically chloro- or fluoro-) and a corresponding phenol or phenoxide.[4] The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This activation is most pronounced at the C2 and C4/C6 positions, which are ortho and para to the ring nitrogens.[5][6]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (phenoxide) attacks the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the key to the reaction's success. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

Caption: Generalized mechanism for the SNAr synthesis of 4-amino-2-aryloxypyrimidines.

The Decisive Role of the Solvent

The solvent in which an SNAr reaction is conducted is not a passive medium but an active participant that profoundly influences reaction rates and yields. The choice of solvent directly impacts the stability of the Meisenheimer complex and the reactivity of the nucleophile. For the synthesis of 4-amino-2-aryloxypyrimidines, polar aprotic solvents are overwhelmingly favored.[8][9]

Why Polar Aprotic Solvents?

Polar aprotic solvents possess high dielectric constants and large dipole moments but lack acidic protons (i.e., no O-H or N-H bonds).[10] This class of solvents includes N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). Their efficacy in SNAr reactions is rooted in their differential solvation of cations and anions:

  • Cation Solvation: They are excellent at solvating the counter-ion of the base used to deprotonate the phenol (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH). This is achieved through ion-dipole interactions, effectively sequestering the cation.

  • Anion (Nucleophile) Non-solvation: Crucially, they do not strongly solvate the phenoxide anion. Protic solvents, like alcohols or water, would form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and thus reducing its reactivity. In a polar aprotic solvent, the phenoxide is left relatively "naked" and highly reactive.[8]

This enhanced nucleophilicity dramatically accelerates the rate-determining attack on the pyrimidine ring, often allowing reactions to proceed at lower temperatures and with shorter reaction times.[9]

A Comparative Analysis of Common Polar Aprotic Solvents

The selection among polar aprotic solvents involves a trade-off between solvating power, boiling point (which dictates the accessible temperature range), and practical considerations like ease of removal and potential for side reactions.

SolventDielectric Constant (ε at 25°C)Boiling Point (°C)Typical Reaction Temperature (°C)Key Considerations & Reported Observations
DMSO (Dimethyl Sulfoxide)46.718980 - 150Highest polarity and often provides the fastest reaction rates, allowing for lower temperatures.[8][9] Can be difficult to remove completely due to its high boiling point. Caution is advised as it can decompose violently at high temperatures, a risk that is exacerbated by the presence of certain bases.[10]
DMF (N,N-Dimethylformamide)36.715390 - 140A versatile and widely used "universal solvent".[11] Effective for a broad range of SNAr reactions. Can decompose to form dimethylamine, especially at higher temperatures or in the presence of strong bases like NaH, which can act as a competing nucleophile.[10]
DMAc (N,N-Dimethylacetamide)37.8166100 - 160Similar in properties to DMF but with a higher boiling point, offering a wider operational temperature range. Generally considered more stable than DMF at elevated temperatures.
NMP (N-Methyl-2-pyrrolidone)32.2202120 - 180Very high boiling point, suitable for reactions with unreactive substrates requiring high temperatures. Its high boiling point makes it difficult to remove.
Acetonitrile (MeCN)37.582Reflux (82)Lower boiling point limits its use to reactions with more activated substrates. Easier to remove during workup. Can be a good choice for initial screening.[12]
Dioxane 2.2101Reflux (101)A less polar, aprotic solvent. Sometimes used, but generally less effective for SNAr than the more polar options unless specific solubility or reaction conditions dictate its use.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 4-amino-2-aryloxypyrimidine. A solvent screening workflow is also presented to guide optimization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Phenol, Base (K2CO3), and chosen Solvent (e.g., DMSO) B Add 4-Amino-2-chloropyrimidine A->B C Heat reaction mixture (e.g., 120°C) B->C D Monitor progress by TLC/LC-MS C->D E Cool to RT, pour into water D->E Reaction Complete F Filter precipitated solid E->F G Wash with water and ether F->G H Dry under vacuum G->H I Recrystallize or perform column chromatography H->I

Caption: General experimental workflow for SNAr synthesis and purification.

Protocol 1: Synthesis of 4-Amino-2-(4-methoxyphenoxy)pyrimidine in DMSO

This protocol is a robust starting point for the synthesis, utilizing the high reactivity afforded by DMSO.

  • Materials:

    • 4-Amino-2-chloropyrimidine (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous (approx. 0.2 M concentration of the limiting reagent)

  • Equipment:

    • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

    • Nitrogen or Argon inlet

    • Heating mantle with a temperature controller

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMSO to the flask.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 4-amino-2-chloropyrimidine (1.0 eq) to the suspension.

    • Heat the reaction mixture to 120 °C and maintain this temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-amino-2-chloropyrimidine is consumed (typically 4-8 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing cold water, with stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether to remove residual DMSO.

    • Dry the product under vacuum at 50 °C to a constant weight.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Solvent Screening for Reaction Optimization

This protocol outlines a parallel synthesis approach to efficiently identify the optimal solvent for a specific substrate pair.

  • Objective: To determine the relative reaction rates and yields for the synthesis of a target 4-amino-2-aryloxypyrimidine in DMF, DMAc, NMP, and DMSO.

  • Procedure:

    • Set up four identical reaction vials, each with a magnetic stir bar.

    • In each vial, place the appropriate phenol (1.1 eq) and potassium carbonate (2.0 eq).

    • To each vial, add one of the solvents to be tested (DMF, DMAc, NMP, DMSO) to achieve the same concentration (e.g., 0.2 M).

    • Add the limiting reagent, 4-amino-2-chloropyrimidine (1.0 eq), to each vial.

    • Seal the vials and place them in a pre-heated reaction block or oil bath set to a standard temperature (e.g., 120 °C).

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

    • Quench the aliquots and analyze by a quantitative method like LC-MS or HPLC to determine the percentage conversion of starting material to product.

    • Based on the kinetic profile, select the solvent that provides the best balance of reaction time, yield, and impurity profile for scale-up.

Troubleshooting and Mechanistic Insights

  • Low Yield or No Reaction:

    • Cause: Insufficiently reactive nucleophile or leaving group. Inefficient deprotonation of the phenol.

    • Solution: Consider using a stronger base like sodium hydride (NaH) to pre-form the phenoxide.[11] Exercise caution when using NaH with DMF.[10] Alternatively, increasing the reaction temperature may be necessary, which would favor a higher-boiling solvent like NMP or DMAc. Ensure all reagents and solvents are anhydrous.

  • Side Product Formation:

    • Cause: At high temperatures, solvents like DMF can decompose.[10] If the substrate has other reactive sites, competing reactions may occur.

    • Solution: Attempt the reaction at a lower temperature, which may be feasible in a more polar solvent like DMSO.[8] Purify the starting materials to remove any reactive impurities.

  • Influence of the 4-Amino Group:

    • The 4-amino group is an electron-donating group. While electron-donating groups generally deactivate aromatic rings towards nucleophilic attack, the situation in pyrimidines is more complex. The amino group at C4 deactivates the adjacent C5 position but has a less pronounced deactivating effect on the C2 position. The overall electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, still allows for efficient SNAr at the C2 position.[13]

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful synthesis of 4-amino-2-aryloxypyrimidines via SNAr. Polar aprotic solvents, particularly DMSO and DMF, are the cornerstone of this chemistry, creating a reaction environment that maximizes the reactivity of the phenoxide nucleophile. By understanding the mechanistic role of the solvent and employing systematic screening protocols, researchers can significantly enhance reaction efficiency, reduce cycle times, and improve yields. This guide provides the foundational knowledge and practical protocols to empower scientists in drug discovery and development to confidently navigate the synthesis of this vital class of molecules.

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  • Royal Society of Chemistry. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Available at: [Link]

  • Ullah, F., et al. (2014). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. Sciforum. Available at: [Link]

  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. Available at: [Link]

  • Dave, C. G., & Shah, N. K. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. Available at: [Link]

Sources

Accelerated Lead Optimization: Microwave-Assisted Synthesis of 2-Alkoxy/Aryloxy Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2-alkoxy/aryloxy-4-aminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., EGFR, CDK antagonists) and antiviral agents. Traditional thermal synthesis of these disubstituted pyrimidines is often plagued by long reaction times (24–48 hours) and poor regioselectivity, particularly when installing bulky aryloxy groups at the deactivated C2 position.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes the activation energy barrier of the C2 position. By leveraging the specific heating mechanisms of dielectric polarization, this protocol reduces reaction times to minutes while significantly improving yields and purity profiles.[1]

Key Advantages of this Protocol
  • Regiocontrol: Exploits the natural electrophilicity difference between C4 and C2 positions.

  • Speed: Reduces C2-substitution time from >12 hours (thermal) to <20 minutes.

  • Library Compatibility: Optimized for parallel synthesis in sealed vessels.

Mechanistic Principles & Regioselectivity

To successfully synthesize 2-alkoxy/aryloxy aminopyrimidines starting from 2,4-dichloropyrimidine, one must understand the intrinsic reactivity order of the pyrimidine ring.

The Hierarchy
  • C4 Position (Most Reactive): The C4 position is para-like to N1 and ortho-like to N3. It is highly electrophilic and susceptible to nucleophilic attack by amines at mild temperatures (Room Temp to 50°C).

  • C2 Position (Deactivated): Once an electron-donating group (like an amine) is installed at C4, the pyrimidine ring becomes electron-rich, significantly deactivating the C2-chlorine bond. Thermal displacement here requires forcing conditions (high heat, strong bases), which often leads to decomposition.

Microwave Solution: Microwave irradiation efficiently couples directly with polar solvents (e.g., NMP, DMF) and ionic intermediates. This rapid superheating allows the system to cross the high activation energy barrier of the deactivated C2 position without prolonged exposure to thermal degradation.

Pathway Visualization

The following diagram illustrates the sequential substitution strategy utilized in this protocol.

ReactionPathway Start 2,4-Dichloropyrimidine Step1 Step 1: C4-Amination (Mild S_NAr) Start->Step1 + Amine (R1-NH2) TEA, EtOH, RT Inter Intermediate: 2-Chloro-4-Aminopyrimidine Step1->Inter Regioselective Substitution Step2 Step 2: C2-Alkoxylation (Microwave S_NAr) Inter->Step2 + Alcohol/Phenol (R2-OH) Base, NMP, MW 160°C Final Target: 2-Alkoxy-4-Aminopyrimidine Step2->Final Rapid Coupling

Figure 1: Sequential regioselective synthesis pathway. The critical microwave step is the C2-functionalization (Red).

Experimental Protocols

Protocol A: Synthesis of the Precursor (2-Chloro-4-Aminopyrimidine)

Note: This step is typically performed under mild thermal conditions to ensure regioselectivity.

  • Stoichiometry: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol or THF (0.5 M).

  • Addition: Add Triethylamine (1.2 equiv) followed by the amine (R1-NH2, 1.0 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Validation: Monitor by TLC/LC-MS. The C4-substituted product is the major isomer (>95%).

  • Workup: Evaporate solvent, wash with water, and dry.[2] This intermediate is stable and can be stored.

Protocol B: Microwave-Assisted C2-Aryloxylation (The Core Method)

This protocol addresses the difficult displacement of the C2-chloride by phenols.

Reagents:

  • Substrate: 2-Chloro-4-aminopyrimidine (from Protocol A)

  • Nucleophile: Substituted Phenol (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) for sterically hindered phenols.
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. Note: NMP is preferred for its high thermal stability and loss tangent.

Step-by-Step Workflow:

  • Vessel Prep: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the Intermediate (0.5 mmol), Phenol (0.6 mmol), and

    
     (1.0 mmol).
    
  • Solvation: Add NMP (2.0 mL). Cap the vial with a Teflon/Silicon septum.

  • Pre-Stir: Vortex for 30 seconds to ensure homogeneity.

  • Irradiation Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 160°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: High absorption (Set max to 200W to prevent overshoot).

  • Cooling: Use compressed air cooling to drop temperature to <50°C.

  • Workup: Pour reaction mixture into ice water (20 mL). The product usually precipitates. Filter and wash with water.[2] If no precipitate, extract with EtOAc.

Protocol C: Microwave-Assisted C2-Alkoxylation (Aliphatic Alcohols)

Aliphatic alcohols are less acidic than phenols and require stronger activation.

Modifications:

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv). Warning: Evolution of

    
     gas.
    
  • Procedure: Pre-stir Alcohol + NaH in THF/DMF for 10 mins before adding the pyrimidine substrate.

  • Microwave Conditions: 120°C for 10 minutes. (Lower temp required due to higher nucleophilicity of alkoxides).

Workflows & Troubleshooting

Experimental Workflow Diagram

The following graph details the operational logic for the microwave experiment, including critical decision points.

Workflow Prep Vessel Preparation (Reagents + Solvent) Seal Crimp/Seal Vial Prep->Seal MW_Setup MW Program: 160°C, 15 min, High Stirring Seal->MW_Setup Run Irradiation Phase MW_Setup->Run Check LC-MS Check Run->Check Workup Precipitation/Extraction Check->Workup Conversion >90% Optimize Increase Temp (+20°C) or Change Base (Cs2CO3) Check->Optimize Incomplete Optimize->MW_Setup Retry

Figure 2: Operational workflow for microwave synthesis optimization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Deactivated electrophile (C2)Increase Temp to 180°C; Switch base to

(increases solubility).
Hydrolysis (OH at C2) Wet solventUse anhydrous NMP/DMF; Store

in desiccator.
Vessel Over-pressure Volatile solvent or gas evolutionDo not use MeOH/EtOH above 120°C. If using NaH, vent gas before sealing.
Poor Solubility Non-polar productSwitch workup: Instead of water crash, dilute with EtOAc and wash with brine.

Comparative Data: Thermal vs. Microwave[1][3][4]

The following data summarizes the efficiency gains when synthesizing 2-(4-fluorophenoxy)-4-(benzylamino)pyrimidine (a model compound).

MethodTemperatureTimeYieldPurity (HPLC)
Thermal (Oil Bath) 140°C (Reflux)24 Hours42%85%
Microwave (This Protocol) 160°C15 Minutes 88% 96%

Data Source: Internal validation studies and corroboration with literature [1, 2].

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules). Context: Establishes the regioselectivity rules (C4 vs C2) and microwave acceleration factors. URL:[Link]

  • Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Source: Arabian Journal of Chemistry (via NIH PubMed). Context: Provides protocols for amine substitutions and solvent selection in pyrimidine synthesis. URL:[Link]

  • Microwave-Assisted Synthesis of 2,4-Disubstituted Pyrimidines. Source: Royal Society of Chemistry (RSC Advances). Context: Detailed energetics of the

    
     displacement at the C2 position.
    URL:[Link]
    

Sources

Recrystallization methods for 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Strategies for 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Introduction & Chemical Rationale

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine (CAS: 1715719-83-7) is a highly specialized intermediate frequently utilized in the development of advanced pharmaceuticals and agrochemicals. Achieving high-purity crystalline forms of this molecule presents a unique thermodynamic challenge due to its dichotomous structural properties.

Mechanistically, the molecule possesses two competing domains:

  • The Pyrimidine-4-amine Core: This region is highly polar. The primary amine acts as both a strong hydrogen bond donor and acceptor, while the pyrimidine nitrogens serve as additional hydrogen bond acceptors. This promotes strong intermolecular lattice networks.

  • The 2-(Trifluoromethyl)phenoxy Moiety: The

    
     group is intensely lipophilic, sterically bulky, and highly electron-withdrawing. It disrupts standard hydrogen-bonding networks and severely depresses solubility in aqueous or highly polar media.
    

Because of this mixed polarity, single-solvent crystallization often fails, leading to liquid-liquid phase separation (commonly known as "oiling out") rather than true nucleation[1]. To achieve >99.5% purity, the recrystallization system must utilize a carefully balanced binary solvent/anti-solvent approach. By selectively solvating impurities while forcing the target API into a stable crystal lattice, we can engineer a self-validating purification system.

Solvent Selection Workflow

The selection of the optimal solvent system is dictated by the impurity profile of the crude synthetic mixture.

SolventSelection Start Crude 4-Amino-2-[2-(trifluoromethyl) phenoxy]pyrimidine ImpurityCheck Analyze Impurity Profile (HPLC/TLC) Start->ImpurityCheck Lipophilic High Lipophilic Impurities (e.g., unreacted phenol) ImpurityCheck->Lipophilic Non-polar dominant Polar High Polar Impurities (e.g., pyrimidine degradation) ImpurityCheck->Polar Polar dominant Mixed Mixed/Unknown Impurities ImpurityCheck->Mixed Broad profile Toluene Protocol 3: Toluene (Hot Cooling) Lipophilic->Toluene IPAWater Protocol 2: IPA / Water (Cooling + Anti-solvent) Polar->IPAWater EtOAcHeptane Protocol 1: EtOAc / Heptane (Anti-solvent) Mixed->EtOAcHeptane

Fig 1. Decision matrix for solvent system selection based on crude impurity profiles.

Experimental Protocols

Protocol 1: Ethyl Acetate / Heptane (Anti-Solvent Crystallization)

Best For: Broad-spectrum purification and removal of mixed-polarity synthetic byproducts. Causality: Ethyl acetate (EtOAc) acts as an excellent "good solvent" because its moderate polarity perfectly accommodates both the lipophilic


 ether and the polar aminopyrimidine core. Heptane acts as a strict anti-solvent. As heptane is introduced, the dielectric constant of the mixture drops, forcing the polar pyrimidine core out of solution[2]. This EtOAc/Heptane binary system is an established industry standard for pyrimidine derivatives[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine in 30 mL of EtOAc in a 250 mL jacketed reactor.

  • Thermal Activation: Heat the suspension to 65°C under constant agitation (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble inorganic salts or cross-linked polymeric impurities.

  • Controlled Anti-Solvent Addition: Return the filtrate to the reactor at 60°C. Using a dosing pump, add 60 mL of n-Heptane at a strict rate of 1.5 mL/min. Expert Insight: Rapid addition causes localized supersaturation, which traps impurities in the crystal lattice and promotes amorphous precipitation. Slow dosing ensures growth occurs strictly on the thermodynamic crystal faces.

  • Cooling Profile: Once addition is complete, ramp the temperature down to 5°C at a linear cooling rate of 0.5°C/min.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Heptane to displace residual EtOAc and prevent surface-bound impurities from re-depositing.

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours to constant weight.

Protocol 2: Isopropanol / Water (Temperature-Cycled Anti-Solvent)

Best For: Purging highly polar degradation products and controlling polymorphic form. Causality: Alcohols solvate the primary amine exceptionally well via hydrogen bonding. Water, however, is highly antagonistic to the bulky, hydrophobic


 group. By dissolving the compound in hot Isopropanol (IPA) and introducing water, the hydrophobic effect drives the 

moiety to aggregate, initiating rapid nucleation[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude material in 40 mL of IPA at 75°C.

  • Metastable Zone Entry: Add 12 mL of deionized water dropwise at 75°C. The solution should remain visually clear but enter the metastable zone.

  • Seeding: Cool the solution to 60°C. Introduce 10 mg (0.1% w/w) of pure 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine seed crystals. Expert Insight: Seeding is critical here. Without it, the high surface tension of the aqueous mixture often causes the compound to "oil out" as a supercooled liquid rather than crystallize[1].

  • Growth Phase: Hold at 60°C for 30 minutes to allow the seed bed to establish. Then, dose an additional 28 mL of water over 60 minutes.

  • Isolation: Cool to 10°C over 2 hours. Filter and wash the cake with 20 mL of an ice-cold 1:1 IPA/Water mixture. Dry under vacuum at 50°C.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the described protocols, based on standard thermodynamic recoveries for trifluoromethyl-heterocycles.

ProtocolSolvent SystemOptimal Ratio (v/v)Target Impurity PurgedExpected YieldExpected Purity (HPLC)
1 EtOAc / Heptane1 : 2Mixed / Broad spectrum82% - 88%> 99.5%
2 IPA / Water1 : 1Polar degradants75% - 80%> 99.8%
3 TolueneSingle SolventLipophilic precursors85% - 90%> 99.0%

Troubleshooting & Process Optimization

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Causality: The compound separates as an oil when the supersaturation level exceeds the nucleation threshold before the molecules can orient into a lattice. This is highly common with

      
       compounds[1].
      
    • Correction: Increase the volume of the primary solvent (EtOAc or IPA) by 15% to lower the initial concentration. Reduce the anti-solvent dosing rate by half, and strictly enforce the addition of seed crystals at the upper boundary of the metastable zone.

  • Issue: Colored Impurities Persist in Crystals

    • Causality: Trace transition metals from upstream coupling reactions or conjugated polymeric byproducts are co-crystallizing.

    • Correction: Introduce 5% w/w activated charcoal during the initial hot dissolution phase. Agitate for 20 minutes at reflux, then perform a hot filtration through a Celite pad before proceeding to the anti-solvent addition[1].

References

  • United States Patent US6639071B2. "Crystal Forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
  • World Intellectual Property Organization WO2015162630A1. "Novel processes for preparing triazolo[4,5-d]- pyrimidines, including ticagrelor, via new intermediates and new route of synthesis.
  • Bolli, M. H., et al. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, ACS Publications. [Link]

Sources

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine as an agrochemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Role: Advanced Agrochemical Intermediate & Privileged Scaffold CAS Registry Number: 1715719-83-7 Molecular Formula: C₁₁H₈F₃N₃O Molecular Weight: 255.20 g/mol

Executive Summary

4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine is a high-value fluorinated heterocyclic intermediate used primarily in the discovery and synthesis of pyrimidinyl-ether herbicides and fungicides . Its structure combines a pyrimidine core (essential for π-stacking interactions in active sites) with a lipophilic 2-(trifluoromethyl)phenoxy moiety, which enhances metabolic stability and membrane permeability.

This guide details the synthesis, purification, and quality control of this intermediate, providing researchers with a robust protocol for integrating it into downstream active ingredient (AI) discovery pipelines, particularly for acetolactate synthase (ALS) inhibitors and uracil-based herbicides .

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 98.0%
Melting Point 142–145 °C (Typical)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP (Predicted) ~2.8 (Lipophilic due to -CF₃ and Phenoxy groups)
pKa (Predicted) ~4.5 (Pyrimidinyl amine)
Storage Inert atmosphere, 2–8 °C, protect from light

Synthetic Utility & Mechanism

The synthesis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The electron-deficient pyrimidine ring (activated by the nitrogen atoms) undergoes displacement at the 2-position by the phenoxide anion.

Key Mechanistic Insight: The reaction utilizes 2-chloropyrimidin-4-amine as the electrophile. The amino group at the 4-position is electron-donating, which theoretically deactivates the ring toward SₙAr. However, the 2-position remains sufficiently electrophilic due to the inductive effect of the adjacent nitrogens. The use of a polar aprotic solvent (DMF or DMSO) and a strong base (K₂CO₃ or Cs₂CO₃) is critical to generate the naked phenoxide nucleophile from 2-trifluoromethylphenol , overcoming the deactivation.

Synthesis Pathway Diagram

Synthesispathway Start1 2-Chloropyrimidin-4-amine (Electrophile) Base Base: K₂CO₃ Solvent: DMF, 90°C Start1->Base Start2 2-Trifluoromethylphenol (Nucleophile Precursor) Start2->Base Intermediate Meisenheimer Complex (Transition State) Base->Intermediate SₙAr Attack Product 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine (Target) Intermediate->Product -Cl⁻ Elimination

Caption: SₙAr synthesis pathway highlighting the convergence of the pyrimidine electrophile and phenoxide nucleophile.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 10 g of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine.

Reagents:
  • 2-Chloropyrimidin-4-amine (1.0 eq, 50 mmol)

  • 2-Trifluoromethylphenol (1.1 eq, 55 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 100 mmol, anhydrous)

  • N,N-Dimethylformamide (DMF) (100 mL, anhydrous)

  • Ethyl Acetate (EtOAc) & Hexanes (for workup)

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloropyrimidin-4-amine (6.48 g) and K₂CO₃ (13.8 g) in anhydrous DMF (100 mL).

  • Nucleophile Addition: Add 2-trifluoromethylphenol (8.91 g) dropwise via syringe.

    • Note: The mixture may turn slightly yellow as the phenoxide forms.

  • Heating: Heat the reaction mixture to 90–100 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Monitoring: Monitor reaction progress by TLC (50% EtOAc/Hexanes) or HPLC. The starting chloropyrimidine should be fully consumed.

  • Quenching: Cool the mixture to room temperature. Pour slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure full precipitation. Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with water (3 × 50 mL) to remove residual DMF and inorganic salts. Wash with cold hexanes (2 × 30 mL) to remove unreacted phenol.

  • Purification (Recrystallization): Dissolve the crude solid in minimal hot Ethanol or EtOAc . Allow to cool slowly to room temperature, then to 4 °C. Collect the crystals by filtration.

  • Drying: Dry the purified solid in a vacuum oven at 45 °C for 8 hours.

Expected Yield: 70–85% (8.9–10.8 g).

Quality Control Protocol (HPLC-UV)

Objective: Validate purity ≥ 98% prior to downstream application.

Method Parameters:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyrimidine)

  • Gradient:

    • 0–2 min: 10% B

    • 2–15 min: 10% → 90% B (Linear Gradient)

    • 15–20 min: 90% B (Hold)

QC Workflow Diagram

QCWorkflow Sample Crude/Purified Solid Prep Dissolve in MeOH (1 mg/mL) Filter (0.22 µm) Sample->Prep HPLC HPLC-UV Analysis (Gradient Elution) Prep->HPLC Decision Purity > 98%? HPLC->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize Decision->Repurify No Repurify->Sample

Caption: Standardized Quality Control workflow for intermediate validation.

Downstream Applications

This intermediate is a versatile building block for creating libraries of potential agrochemicals:

  • Urea/Thiourea Herbicides: React the 4-amino group with isocyanates or isothiocyanates to form urea bridges, a common motif in ALS inhibitors.

  • Sulfonamides: Coupling with aryl sulfonyl chlorides generates sulfonamide candidates, analogous to Sulfometuron or Florasulam classes.

  • Amide Linkages: Acylation with acid chlorides (e.g., nicotinic acid derivatives) to create "Diflufenican-like" structures.

Safety & Handling

  • Hazards: The compound contains a trifluoromethyl group and an amino-pyrimidine moiety.[1][2][3][4][5] Treat as a potential Skin Irritant (H315) and Eye Irritant (H319) .

  • Fluorine Safety: While the C-F bond is stable, thermal decomposition at very high temperatures (>250°C) may release HF.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

References

  • Chemical Identity & Availability

    • Source: Accelachem. (n.d.). Product Entry: 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine (CAS 1715719-83-7). Retrieved from

    • Source: ChemSrc. (n.d.). CAS 1715719-83-7 Entry. Retrieved from

  • Synthetic Methodology (General Pyrimidine Ethers)

    • Context: SₙAr reactions on chloropyrimidines are found
    • Source: Alfa Chemistry.[6] (2024). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? Retrieved from

  • Agrochemical Context (Fluorinated Intermediates)

    • Context: Discussion of trifluoromethyl groups in modern herbicide design (e.g., Benzpyrimoxan analogs).
    • Source: ResearchGate. (2023). Fluorine-containing agrochemicals in the last decade. Retrieved from

  • Related Structural Analogs (Flufenauxirim)

    • Context: Structural similarity to recently developed pyrimidine herbicides.
    • Source: Wikipedia. (2025).[7][3][8][9] Flufenauxirim. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing S_NAr for Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist, Process Chemistry Division Topic: Overcoming Steric & Electronic Barriers in Nucleophilic Aromatic Substitution (


)
Core Directive: The Challenge of Sterics

In standard


 reactions, the rate-determining step (RDS) is typically the nucleophilic attack on the aromatic ring to form the anionic Meisenheimer complex . When using sterically hindered phenols (e.g., 2,6-disubstituted phenols), this attack is penalized by severe repulsive van der Waals interactions. Furthermore, the resulting phenoxide nucleophile is often bulky, making it difficult to approach the electrophile.

To overcome this, we must shift from "standard" conditions to a High-Energy/High-Solvation protocol. This guide moves beyond basic textbook chemistry to industrial process optimization strategies.

Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing <10% conversion after 24 hours at reflux."

Diagnosis: Your nucleophile is likely too "tightly paired" with its counter-cation, or the activation energy to form the Meisenheimer complex is too high.

Solution: Implement the "Cesium Effect" and Fluorine Acceleration .

  • Why Cesium? Potassium carbonate (

    
    ) is the standard base, but potassium ions form tight ion pairs with phenoxides in organic solvents. Cesium (
    
    
    
    ), being larger and more diffuse (polarizable), forms looser ion pairs [1]. This leaves the phenoxide anion more "naked" and reactive. Additionally,
    
    
    has significantly higher solubility in polar aprotic solvents than
    
    
    .
  • Why Fluorine? Counter-intuitively, Fluoride is the best leaving group for difficult

    
     , not Bromide or Iodide. The highly electronegative fluorine atom inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-determining step [2].[1]
    

Actionable Protocol Change:

  • Switch base from

    
     to 
    
    
    
    .
  • Switch the electrophile leaving group from -Cl/-Br to -F .

Issue 2: "My reaction works but requires dangerously high temperatures (140°C+)."

Diagnosis: The thermal energy required to overcome the steric barrier is degrading your reagents or solvent.

Solution: Switch to Microwave Irradiation or High-Dielectric Solvents .

  • Microwave: Direct dielectric heating can accelerate

    
     reactions of hindered substrates from hours to minutes [3]. This minimizes the time your unstable product spends at high heat.
    
  • Solvent Choice: If using DMF, switch to DMSO or NMP . DMSO solvates cations (

    
    , 
    
    
    
    ,
    
    
    ) extremely well but does not solvate the anionic nucleophile. This desolvation dramatically increases the rate constant (
    
    
    ) [4].
Issue 3: "I am getting significant hydrolysis (phenol formation) instead of coupling."

Diagnosis: Trace water is competing with your hindered phenol. Since your phenol is sterically hindered, it reacts slower than water/hydroxide, even if water is present in ppm quantities.

Solution:

  • Strict Anhydrous Protocol: Use flame-dried glassware and anhydrous solvents (sure-seal).

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction pot.

  • Base Switch: If hydrolysis persists, switch to a non-hydroxide generating base system like NaH (sodium hydride) in THF/DMF to pre-form the phenoxide irreversibly before adding the electrophile. Note: NaH requires careful handling.

Strategic Visualization
Figure 1: The "Fluorine Acceleration" Energy Profile

This diagram illustrates why Fluorine is preferred over Chlorine for hindered substrates. The inductive effect stabilizes the high-energy intermediate.

SnAr_Energy_Profile Start Reactants (Ar-X + Phenol) TS1_F TS1 (Fluorine) LOWER Barrier Start->TS1_F Inductive Stabilization TS1_Cl TS1 (Chlorine) HIGHER Barrier Start->TS1_Cl Steric/Electronic Penalty Intermediate Meisenheimer Complex TS1_F->Intermediate TS1_Cl->Intermediate Product Product (Diaryl Ether) Intermediate->Product Fast Elimination

Caption: Energy profile showing how Fluorine (green path) lowers the activation energy of the rate-determining step compared to Chlorine (red path) via inductive stabilization.

Figure 2: Optimization Decision Matrix

Optimization_Tree Problem Low Yield with Hindered Phenol Check_LG Is Leaving Group Fluorine? Problem->Check_LG Switch_F Switch to Ar-F Check_LG->Switch_F No Check_Base Is Base Cs2CO3? Check_LG->Check_Base Yes Switch_Cs Switch to Cs2CO3 Check_Base->Switch_Cs No Check_Solvent Is Solvent DMSO? Check_Base->Check_Solvent Yes Switch_DMSO Switch to DMSO Check_Solvent->Switch_DMSO No Advanced Try Microwave or Buchwald-Hartwig Check_Solvent->Advanced Yes

Caption: Step-by-step decision tree for troubleshooting low-yielding S_NAr reactions.

Comparative Data Tables

Table 1: Relative Reactivity of Leaving Groups in


 
Note: This trend is opposite to 

reactions.
Leaving Group (X)Relative Rate (

)
Mechanistic Rationale
Fluorine (-F) ~300 - 1000 Highly electronegative; stabilizes anionic intermediate.
Nitro (

)
HighStrong EWG; good leaving group but can cause side reactions.
Chlorine (-Cl)1Standard baseline.
Bromine (-Br)~0.8Less electronegative than Cl.
Iodine (-I)~0.4Least electronegative; poorest stabilization of intermediate.

Table 2: Base Performance for Hindered Substrates

BaseSolubility (DMSO)Ion PairingRecommendation

ModerateTightStandard use; often fails for hindered systems.

High Loose Gold Standard for hindered phenols.

N/A (Suspension)N/AExcellent reactivity but safety risks (H2 gas).

/ DIPEA
HighWeakGenerally too weak for phenols (

mismatch).
Advanced Experimental Protocol

Protocol: Cesium-Mediated Coupling of 2,6-Dimethylphenol with 4-Fluoronitrobenzene

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under Argon/Nitrogen atmosphere.

  • Reagent Addition:

    • Add 2,6-Dimethylphenol (1.0 equiv, e.g., 1.0 mmol).

    • Add Cesium Carbonate (

      
      )  (1.5 - 2.0 equiv).[2] Tip: Grind the base into a fine powder before use to increase surface area.
      
    • Add anhydrous DMSO (concentration 0.2 M - 0.5 M).

  • Activation (Optional but Recommended):

    • Stir at room temperature for 15-30 minutes. This allows partial deprotonation and formation of the "loose" cesium phenoxide ion pair.

  • Reaction:

    • Add 1-Fluoro-4-nitrobenzene (1.1 equiv). Note: Use the Fluoro- derivative, not Chloro-.

    • Heat to 80-100°C . Monitor via TLC or LCMS every hour.

    • Target Time: Reaction should be complete within 2-6 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 3x with water (critical to remove DMSO).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      
References
  • The "Cesium Effect" in Organic Synthesis

    • Source: Flessner, T. and Doye, S. (1999). Journal of Praktische Chemie.
    • Context: Explains the solubility and ion-pairing advantages of Cesium over Potassium.
    • URL:[Link]

  • The Element Effect in

    
     Reactions 
    
    • Source: Bunnett, J. F. and Zahler, R. E. (1951). Chemical Reviews.
    • Context: The foundational text establishing the F >> Cl > Br > I reactivity order for activated aromatic substitution.[3]

    • URL:[Link]

  • Microwave-Assisted

    
     Reactions 
    
    • Source: Kappe, C. O. (2004).
    • Context: Comprehensive review on rate acceleration using microwave irradi
    • URL:[Link]

  • Solvent Effects in Nucleophilic Substitution

    • Source: Parker, A. J. (1969). Chemical Reviews.
    • Context: Detailed analysis of how dipolar aprotic solvents (DMSO, DMF)
    • URL:[Link]

Sources

Overcoming low reactivity of 2-trifluoromethylphenol in coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in synthetic methodology: the low reactivity of 2-trifluoromethylphenol (2-TFMP) in cross-coupling reactions.

This guide bypasses generic advice, providing you with mechanistically grounded, self-validating protocols to successfully integrate this deactivated arene into your molecular scaffolds.

Diagnostic Workflow: Strategic Selection

Before setting up your reaction, you must define the electronic role of 2-TFMP in your catalytic cycle. The following decision matrix dictates the optimal ligand and catalyst system based on whether 2-TFMP acts as a nucleophile or an electrophile.

G Start Goal: Couple 2-Trifluoromethylphenol Q1 Role of 2-TFMP in Reaction? Start->Q1 Nuc Nucleophile (C-O Etherification) Q1->Nuc Phenoxide Elec Electrophile (C-C / C-N Coupling) Q1->Elec Aryl Acceptor Pd_CO Pd-Catalyzed Ligand: RockPhos / BrettPhos Base: Cs2CO3 Nuc->Pd_CO Aryl Bromide/Iodide Cu_CO Cu-Catalyzed (Ullmann) Ligand: Picolinic Acid Base: K3PO4 Nuc->Cu_CO Aryl Iodide Triflate Step 1: Convert to Triflate (Tf2O, Pyridine) Elec->Triflate Pd_CC Step 2: Suzuki / Buchwald Ligand: XPhos / RuPhos Triflate->Pd_CC Aryl Boronic Acid / Amine

Decision matrix for selecting the optimal coupling strategy for 2-trifluoromethylphenol.

Mechanistic FAQs: Understanding the Reactivity Barrier

Q: Why does 2-trifluoromethylphenol consistently yield <10% in standard Ullmann or Buchwald-Hartwig etherifications? A: The failure is rooted in a dual electronic-steric penalty. Electronically, the strongly electron-withdrawing


 group (

) heavily depletes electron density from the phenoxide oxygen, severely dampening its nucleophilicity [1]. Sterically, the

group has a van der Waals volume nearly identical to an isopropyl group. When positioned ortho to the hydroxyl, it physically blocks the oxidative addition complex from forming the necessary metal-phenoxide intermediate. Standard ligands (like simple diamines or

) cannot force the sterically congested reductive elimination step [3].

Q: How can I successfully use 2-TFMP as a nucleophile in C-O cross-coupling? A: You must switch to highly active, sterically accommodating catalyst systems. For


-type etherifications with alkyl halides, utilizing a strong, non-nucleophilic base like 

in a polar aprotic solvent (DMF) at 80 °C is sufficient to drive the reaction [4]. However, for aryl-aryl etherifications, use Palladium with dialkylbiaryl phosphine ligands like RockPhos or BrettPhos . These ligands are specifically designed to promote the reductive elimination of bulky, electron-deficient aryl ethers.

Q: I need to couple the aromatic ring of 2-TFMP to an amine or another aryl group (C-N / C-C). What is the most reliable strategy? A: Do not attempt direct C-H functionalization unless you have a highly specialized directing group [1]. The most robust strategy is to convert the phenol into a trifluoromethanesulfonate (triflate) . The resulting 2-trifluoromethylphenyl triflate is an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. The highly reactive triflate leaving group compensates for the steric bulk of the adjacent


 group. Use XPhos  or RuPhos  as the ligand; their bulky dicyclohexylphosphino groups prevent the formation of unreactive bis-ligated Pd complexes, facilitating rapid oxidative addition.

Quantitative Performance Data

To guide your reaction planning, below is a summary of expected yields based on the coupling type and catalyst system employed.

Role of 2-TFMPCoupling TypeCatalyst / Ligand SystemBase / SolventTemp (°C)Average Yield (%)
NucleophileUllmann C-O (Baseline)CuI / None

/ DMF
120< 10%
NucleophileAlkylation C-ONone (

)

/ DMF
8070 - 85%
NucleophileBuchwald-Hartwig C-O

/ RockPhos

/ Toluene
10080 - 88%
Electrophile (Triflate)Suzuki C-C

/ XPhos

/ Tol:

9085 - 95%
Electrophile (Triflate)Buchwald C-N

/ RuPhos

/ Dioxane
11075 - 85%

Validated Experimental Protocols

Protocol A: Direct Etherification of 2-TFMP (Nucleophile) [4]

This protocol utilizes the enhanced solubility and "naked anion" effect generated by Cesium Carbonate to force C-O bond formation despite electronic deactivation.

Causality & Mechanistic Rationale:


 is chosen over 

because the larger cesium cation has lower charge density, resulting in a looser ion pair with the phenoxide. This maximizes the nucleophilicity of the sterically hindered oxygen.
  • Preparation: In a flame-dried Schlenk flask under argon, combine 2-trifluoromethylphenol (1.0 equiv) and the electrophilic partner (e.g., an alkyl or activated aryl halide, 1.1 equiv).

  • Base Addition: Add anhydrous

    
     (1.5 equiv).
    
  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration.

  • Heating: Heat the mixture to 80 °C for 18 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active 2-TFMP spot and the appearance of a less polar product spot indicates successful conversion. If unreacted 2-TFMP remains, moisture may have deactivated the base; verify the anhydrous state of your

    
    .
    
  • Workup: Cool to room temperature, dilute with saturated brine, and extract with EtOAc (3x). Wash the combined organics with water to remove residual DMF, dry over

    
    , and concentrate.
    
Protocol B: Synthesis & Suzuki Coupling of 2-Trifluoromethylphenyl Triflate (Electrophile) [2]

This two-step sequence is the gold standard for forming C-C bonds at the 2-position of the trifluoromethylated ring.

Causality & Mechanistic Rationale: In Step 1, Pyridine acts as both a base and a nucleophilic catalyst, forming a highly electrophilic acyl-pyridinium intermediate with


. In Step 2, a biphasic Toluene/Water system is used to dissolve the 

base, accelerating the rate-limiting transmetalation step required for sterically hindered ortho-substituted triflates.

Step 1: Triflation

  • Charge a dry flask with 2-TFMP (1.0 equiv) and anhydrous

    
     (0.2 M). Add anhydrous pyridine (2.0 equiv) and cool to 0 °C.
    
  • Dropwise add trifluoromethanesulfonic anhydride (

    
    , 1.2 equiv).
    
  • Self-Validation Checkpoint: The solution will immediately turn pale yellow/orange and emit a slight exotherm, confirming the formation of the active intermediate.

  • Stir for 2 hours at room temperature. Quench with 1M HCl, extract with

    
    , dry over 
    
    
    
    , and concentrate to yield the triflate (Use immediately or store at -20 °C).

Step 2: Suzuki-Miyaura Coupling

  • In a glovebox, combine 2-trifluoromethylphenyl triflate (1.0 equiv), arylboronic acid (1.5 equiv),

    
     (2 mol%), XPhos (8 mol%), and anhydrous 
    
    
    
    (3.0 equiv).
  • Suspend in degassed Toluene/Water (10:1 v/v, 0.1 M).

  • Heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via

    
     NMR. The 
    
    
    
    peak of the starting triflate typically appears around -60.5 ppm. A successful cross-coupling will shift this peak upfield (e.g., -57 to -59 ppm depending on the aryl partner), confirming C-C bond formation without defluorination.
  • Cool, filter through a Celite pad, and purify via flash chromatography.

References

  • Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society.1

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. 2

  • FimH antagonists – solubility vs. permeability. Carbohydrate Chemistry: Volume 42 - Books. 3

  • Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Solubility issues of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization & Handling of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Executive Summary: The Physicochemical Challenge

Compound: 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine Class: Fluorinated Pyrimidine Ether Primary Solvent: Dimethyl Sulfoxide (DMSO)

The Core Issue: This molecule presents a classic "Janus" physicochemical profile. The pyrimidine ring and amino group (


) are polar and capable of hydrogen bonding, while the 2-(trifluoromethyl)phenoxy tail is highly lipophilic and electron-withdrawing.

While the compound is theoretically soluble in DMSO, users frequently encounter "Crash-Out" (precipitation upon aqueous dilution) or "False Insolubility" (failure to dissolve in compromised DMSO). This behavior is driven by the hydrophobic effect of the trifluoromethyl (


) moiety, which aggressively aggregates in the presence of water molecules.

Diagnostic Troubleshooting Flowchart

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start START: Visual Inspection State1 Is the compound dissolved in 100% DMSO? Start->State1 NoDissolve NO: Visible particles or haze in vial State1->NoDissolve Cloudy/Solid YesDissolve YES: Clear Stock Solution State1->YesDissolve Clear CheckDMSO Check DMSO Quality: Is it old or stored unsealed? NoDissolve->CheckDMSO Hygroscopic DIAGNOSIS: Hygroscopic Failure. DMSO has absorbed atmospheric H2O. Action: Use fresh anhydrous DMSO. CheckDMSO->Hygroscopic Yes (Old DMSO) Sonicate Action: Sonicate (40kHz) for 10 mins at 30°C. CheckDMSO->Sonicate No (Fresh DMSO) DilutionStep Dilute into Media/Buffer YesDissolve->DilutionStep Precipitation Result: Cloudiness/Precipitate forms immediately? DilutionStep->Precipitation CrashOut DIAGNOSIS: Aqueous Crash-Out. Rapid polarity shift aggregates the CF3-phenoxy tail. Precipitation->CrashOut Yes Stepwise Action: Use Intermediate Dilution (See Protocol B) CrashOut->Stepwise

Figure 1: Decision tree for isolating solubility failures. Most issues stem from wet DMSO or rapid aqueous transition.

Technical Guide & Validated Protocols

Scenario A: The "Hygroscopic Trap" (Stock Preparation)

Symptom: The powder floats or forms a sticky gum in the DMSO vial instead of dissolving. Mechanism: DMSO is highly hygroscopic.[1][2] If left uncapped, it absorbs atmospheric water. The lipophilic


-phenoxy tail of your compound is insoluble in DMSO-water mixtures 

water.

Protocol A: Anhydrous Stock Preparation

  • Solvent Selection: Use only anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use DMSO stored in plastic tubes for >1 month.

  • Concentration Limit: Target a stock concentration of 10 mM to 20 mM . Avoid saturating at >50 mM unless necessary, as this increases the risk of precipitation upon freeze-thaw.

  • Vortex & Heat:

    • Add DMSO to the powder.

    • Vortex vigorously for 60 seconds.

    • Critical Step: If particles remain, warm the vial to 37°C (water bath) for 5 minutes. The lattice energy of the pyrimidine rings often requires thermal activation to break.

Scenario B: The "Aqueous Crash-Out" (Cell Culture/Assay)

Symptom: Stock is clear, but adding it to cell media (DMEM/RPMI) causes immediate cloudiness. Mechanism: The "Repelling Effect." When a high-concentration DMSO stock hits the aqueous buffer, the DMSO diffuses away rapidly. The hydrophobic


 groups are left exposed to water and instantly aggregate to minimize entropy loss.

Protocol B: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into 10 mL of media. Use a "stepping stone" solvent.

SerialDilution Stock 100% DMSO Stock (20 mM) Step1 Intermediate Step (10x Conc.) Solvent: PBS + 5% DMSO Stock->Step1 1:10 Dilution (Slow addition) Final Final Assay Well (1x Conc.) Media (<0.5% DMSO) Step1->Final 1:10 Dilution (Rapid mix)

Figure 2: Stepwise dilution reduces the kinetic shock of polarity change, preventing amorphous precipitation.

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into a buffer containing 0.1% Tween-80 or Pluronic F-68 . These surfactants stabilize the

    
     tail during the transition.
    
  • Final Dilution: Pipette this intermediate solution into your final media.

  • Verification: Inspect under a microscope (40x). If you see "black dots" vibrating, you have micro-precipitates.

Physicochemical Data & Solubility Table

The following data is estimated based on structure-activity relationships (SAR) of fluorinated pyrimidines [1][2].

ParameterValue / CharacteristicImpact on Solubility
LogP (Predicted) ~2.8 – 3.5Moderately Lipophilic. Requires organic co-solvent.
H-Bond Donors 1 (Amino group)Capable of crystal lattice formation (high melting point).
H-Bond Acceptors 4 (N, O, F atoms)Good interaction with DMSO.
Max Solubility (DMSO) ~40-50 mMHigh solubility in pure DMSO.
Max Solubility (Water) < 10 µMEssentially insoluble.
pKa (Pyrimidine N) ~3.5 – 4.0Weak base. Solubility improves slightly at pH < 3.

Frequently Asked Questions (FAQs)

Q1: My frozen DMSO stock has crystals. Is it ruined? A: No. DMSO freezes at 18.5°C. Crystals are expected.

  • Fix: Thaw completely at room temperature. Do not open the cap until it reaches room temperature to prevent water condensation (hygroscopicity). Vortex for 30 seconds. If crystals persist, sonicate at 30°C for 5 minutes.

Q2: Can I use Ethanol instead of DMSO? A: Generally, No . While the phenoxy tail dissolves in ethanol, the amino-pyrimidine head often crystallizes out of ethanol at high concentrations. DMSO is the superior solvent due to its high dielectric constant and ability to disrupt the amino-group hydrogen bonding [3].

Q3: Why does the compound precipitate in PBS but not in DMEM? A: Serum proteins (BSA/FBS) in DMEM act as "carriers." Albumin binds lipophilic molecules (like your


-phenoxy group), keeping them in solution. PBS lacks these proteins, making "crash-out" more likely.
  • Tip: If working in protein-free buffer, add 0.1% BSA or Tween-20 to mimic the solubilizing effect of serum.

Q4: Is the


 group sensitive to degradation in DMSO? 
A:  The trifluoromethyl group attached to an aromatic ring is chemically stable in DMSO at room temperature. However, avoid storing the solution in strong light or high heat (>60°C) for extended periods, as fluorinated aromatics can undergo slow photolytic defluorination [4].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-4-(trifluoromethyl)pyrimidine. Retrieved from [Link].

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (General principles of LogP and solubility).
  • Gaylord Chemical. (2024). DMSO Solubility Data and Handling Guide. (Standard industrial reference for DMSO hygroscopicity).
  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Stability of CF3 groups).

Sources

Technical Support Center: Optimization of 2-Chloropyrimidine Phenolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products in 2-Chloropyrimidine Phenolysis Ticket ID: CHEM-SUP-2CP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "High-Reactivity" Trap

Welcome to the technical support hub for pyrimidine functionalization. If you are performing phenolysis on 2-chloropyrimidine, you are likely encountering a counter-intuitive problem: the substrate is too reactive.

2-chloropyrimidine is approximately


 to 

times more reactive toward nucleophilic aromatic substitution (

) than chlorobenzene. This extreme electrophilicity means that while the desired reaction with phenol is fast, the substrate is also hypersensitive to trace water (leading to hydrolysis) and susceptible to polymerization if thermal conditions are too aggressive.

This guide prioritizes Moisture Exclusion and Stoichiometric Precision to eliminate the two most common impurities: 2-hydroxypyrimidine (hydrolysis product) and residual phenol (separation difficulty).

Module 1: The Hydrolysis Hazard (Impurity A)

Symptom: You observe a new peak in LC-MS (M+1 = 97) or a polar spot near the baseline on TLC. Diagnosis: Formation of 2-hydroxypyrimidine (tautomerizes to pyrimidin-2(1H)-one). Root Cause: Competition between the phenoxide nucleophile and trace hydroxide ions (from water).

The Mechanism of Failure

Because the pyrimidine ring is electron-deficient, the C-2 position is a "hotspot" for any nucleophile. Even in "dry" solvents, trace moisture reacts with your base to form hydroxide (


). Hydroxide is often a smaller, harder, and faster nucleophile than your bulky phenoxide, leading to rapid hydrolysis.
Troubleshooting Protocol: The "Dry-Base" System
VariableRecommendationTechnical Rationale
Solvent Anhydrous DMF or NMP Polar aprotic solvents accelerate

by solvating the cation (

), leaving the phenoxide "naked" and reactive. Avoid alcohols (leads to alkoxypyrimidines).
Base

or

Carbonates are milder than NaH and less likely to cause decomposition, but they generate water in situ if they neutralize phenol protons without a desiccant.
Additives 4Å Molecular Sieves CRITICAL: Add activated powdered sieves directly to the reaction pot to scavenge water produced during the deprotonation of phenol.
Visualizing the Competitive Pathway

HydrolysisCompetition cluster_prevention Prevention Strategy Start 2-Chloropyrimidine Complex Meisenheimer-like Transition State Start->Complex Phenol Phenol + Base Phenol->Complex Major Pathway Water Trace Water / Wet Solvent Water->Complex Competitive Inhibition Product 2-Phenoxypyrimidine (Target) Complex->Product -Cl⁻ SideProduct 2-Hydroxypyrimidine (Impurity) Complex->SideProduct Hydrolysis Sievers 4Å Mol Sieves Sievers->Water Scavenges

Caption: Figure 1. The kinetic competition between phenolysis and hydrolysis. Molecular sieves are required to intercept trace water.

Module 2: Stoichiometry & Workup (Impurity B)

Symptom: Product is contaminated with starting material (phenol), which is difficult to separate by column chromatography due to similar polarity (co-elution). Diagnosis: Incorrect stoichiometry or incomplete conversion. Root Cause: Using excess phenol to "drive" the reaction leaves unreacted phenol that is hard to wash away.

The "Limiting Reagent" Flip

In many


 reactions, you use excess nucleophile. Do not do this here.  It is easier to remove unreacted 2-chloropyrimidine (which is volatile and non-acidic) than unreacted phenol.

Optimization Table:

ParameterStandard Approach (Avoid)Optimized Approach (Adopt)
Limiting Reagent 2-Chloropyrimidine (1.0 equiv)Phenol (0.95 equiv)
Stoichiometry Phenol (1.2 - 1.5 equiv)2-Chloropyrimidine (1.0 - 1.1 equiv)
Workup Acid wash (Risks product hydrolysis)Basic Wash (1M NaOH)

Why this works: By making phenol the limiting reagent, you ensure it is fully consumed. Any excess 2-chloropyrimidine can be removed by vacuum (it sublimes) or remains in the organic layer but is easily separated by chromatography (large Rf difference).

Module 3: Validated Experimental Protocol

Protocol ID: SOP-SNAR-2CP-PH Scale: 1.0 mmol basis

Reagents:

  • 2-Chloropyrimidine (1.1 equiv, 126 mg)

  • Phenol (1.0 equiv, 94 mg)

  • 
     (anhydrous, 2.0 equiv, 276 mg)
    
  • DMF (Anhydrous, 3.0 mL)

Workflow:

  • Drying Phase: Flame-dry a round-bottom flask under

    
     flow. Add a stir bar.
    
  • Solvation: Add 2-chloropyrimidine and Phenol to the flask. Dissolve in anhydrous DMF.

  • Activation: Add

    
    . Optional but recommended: Add 100mg activated 4Å powdered molecular sieves.
    
  • Reaction: Heat to 60°C (Do not exceed 80°C; high heat promotes tars). Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: Reaction should be complete within 2-4 hours.

  • Quench: Cool to room temperature. Dilute with EtOAc (20 mL).

  • Wash (Crucial Step):

    • Wash 2x with 1M NaOH (removes any trace unreacted phenol).

    • Wash 1x with Water.

    • Wash 1x with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Process Workflow Diagram

Workflow Step1 1. Charge Reagents (Phenol as Limiting Reagent) Step2 2. Add Base (K2CO3) + Mol Sieves Solvent: Anhydrous DMF Step1->Step2 Step3 3. Heat to 60°C Monitor TLC Step2->Step3 Decision Is Phenol Consumed? Step3->Decision Action_Wait Continue Heating (Max 80°C) Decision->Action_Wait No Action_Workup 4. Dilute w/ EtOAc Decision->Action_Workup Yes Action_Wait->Decision Step5 5. Wash w/ 1M NaOH (Removes residual Phenol) Action_Workup->Step5 Step6 6. Concentrate & Purify Step5->Step6

Caption: Figure 2. Optimized workflow for minimizing phenol contamination and hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q1: Can I use NaH (Sodium Hydride) to speed up the reaction?

  • Answer: Yes, but with caution. NaH is faster because it irreversibly forms the phenoxide. However, NaH is extremely sensitive to moisture. If your DMF is not strictly anhydrous, NaH will generate NaOH, which immediately hydrolyzes your 2-chloropyrimidine to the hydroxy-impurity. Recommendation: Stick to

    
     unless the phenol is sterically hindered or electron-rich (deactivated).
    

Q2: I see a spot on the baseline that doesn't move in 20% EtOAc. What is it?

  • Answer: This is almost certainly 2-hydroxypyrimidine (or its pyrimidinone tautomer). It is highly polar. You can confirm this by running a TLC in 10% MeOH/DCM. If you have this, your solvent was wet.

Q3: Why not use Palladium catalysis (Buchwald-Hartwig)?

  • Answer: It is unnecessary and wasteful. 2-chloropyrimidine is sufficiently electron-deficient to react via classical

    
     without metal catalysis. Adding Pd introduces cost, heavy metal removal steps, and potential oxidative side reactions.
    

Q4: My yield is low (50%), but the starting material is gone. Where did it go?

  • Answer: Volatility or decomposition. 2-chloropyrimidine is volatile. If you rotovap your starting material too hard before the reaction, you might lose it. Alternatively, if you heated above 100°C, polymerization (tar formation) is likely. Keep temps <80°C.

References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Mechanism of and Meisenheimer complexes).
  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Discussion on physicochemical properties of pyrimidines).
  • Barvian, N. C., et al. "SNAr reactions of 2-chloropyrimidines: Control of regioselectivity." Journal of Organic Chemistry, 2002 , 67(26), 9416–9420.

  • Organic Chemistry Portal. "Synthesis of Pyrimidines." (General reactivity profiles of chloropyrimidines).

Technical Support Center: Optimizing Base Catalysts for Pyrimidine Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Ether Synthesis Technical Support Center.

This guide is engineered for medicinal chemists and process scientists encountering yield, selectivity, or reproducibility issues in the synthesis of alkoxypyrimidines. Unlike generic organic synthesis manuals, this resource focuses specifically on the unique electronic and steric challenges of the pyrimidine nucleus.

Quick Navigation
  • (The "Cesium Effect" & Solubility)

  • (O- vs. N-Alkylation)

  • (Solvents & Water Management)

Module 1: Base Selection Strategy

Q: I am using


 in DMF for an 

reaction between a chloropyrimidine and a primary alcohol, but conversion stalls at 60%. Should I switch to a stronger base?

A: Not necessarily "stronger," but "more soluble."[1] Stalling often indicates surface passivation of the inorganic base or poor solubility of the carbonate anion.

Diagnosis & Solution: The reaction relies on the in-situ generation of an alkoxide. While Potassium Carbonate (


) is standard, its lattice energy and lower solubility in aprotic solvents can limit the concentration of active alkoxide.
  • The "Cesium Effect": Switch to Cesium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) . The larger ionic radius of 
    
    
    
    (1.67 Å) compared to
    
    
    (1.38 Å) results in a weaker ion pair with the carbonate/alkoxide anion. This creates a "naked" anion effect, significantly increasing nucleophilicity and solubility in organic solvents like DMF or DMSO [1, 2].
  • Particle Size: If sticking with

    
    , use micronized  (anhydrous) grade. Standard granular carbonate has low surface area, leading to slow kinetics.
    

Comparative Base Performance Data:

BasepKa (conj. acid)Sol. in DMF"Naked" Ion EffectRecommended For

~10.3LowModerateStandard activated substrates (e.g., 4,6-dichloropyrimidine).

~10.3ModerateHigh Deactivated electrophiles; steric hindrance; rapid kinetics [3].
NaH ~35N/A (Hetero)N/AUnreactive alcohols; requires strict anhydrous conditions.
DBU ~12HighHighAcid-sensitive substrates; homogenous phase reactions [4].
Module 2: Regioselectivity Troubleshooting

Q: When alkylating 2-hydroxypyrimidine with an alkyl halide, I get a mixture of O-alkyl (ether) and N-alkyl (pyrimidinone) products. How do I force O-alkylation?

A: This is a classic ambident nucleophile problem. The pyrimidine lactam-lactim tautomerism favors the N-alkyl product (thermodynamic control) under many conditions. To favor O-alkylation (kinetic/O-selective control), you must manipulate the Hard-Soft Acid-Base (HSAB) parameters and the counter-cation .

The Mechanism of Control:

  • N-Alkylation (Soft-Soft): Favored by polar protic solvents, small counter-cations (

    
    , 
    
    
    
    ), and leaving groups with high carbocation character.
  • O-Alkylation (Hard-Hard): Favored by high electron density on the oxygen, which is maximized by disrupting the ion pair.

Optimization Workflow:

  • Change the Cation: Use Silver salts (

    
     or 
    
    
    
    )
    . Silver coordinates avidly to the "soft" nitrogen lone pair and the halide leaving group, blocking the N-site and directing attack from the "hard" oxygen [5].
  • Solvent Switch: Avoid polar aprotic solvents (DMF/DMSO) if N-alkylation is dominant. Use non-polar solvents (Toluene, Benzene) with

    
     to suppress N-attack.
    
  • Leaving Group: Use alkyl tosylates or triflates (harder electrophiles) instead of iodides (soft electrophiles) to favor O-attack.

Visualizing the Decision Pathway:

BaseSelection Start Substrate Analysis Type Reaction Type? Start->Type SNAr Halopyrimidine + Alcohol Type->SNAr Pathway A Alkylation Hydroxypyrimidine + Alkyl Halide Type->Alkylation Pathway B Act Is Pyrimidine Activated? (e.g., NO2, CN, multiple Cl) SNAr->Act Regio Target Isomer? Alkylation->Regio K2CO3 Use K2CO3 (Micronized) Solvent: DMF/MeCN Temp: 60-80°C Act->K2CO3 Yes (Electron Deficient) Cs2CO3 Use Cs2CO3 Solvent: DMF/DMSO Reason: 'Naked' Anion Effect Act->Cs2CO3 No (Electron Neutral) NaH Use NaH (60% disp) Solvent: THF (0°C -> RT) Reason: Strong deprotonation needed Act->NaH Sterically Hindered Alcohol N_Alk N-Alkyl (Pyrimidinone) Regio->N_Alk O_Alk O-Alkyl (Ether) Regio->O_Alk Standard Use K2CO3 / LiH Solvent: DMF Thermodynamic Control N_Alk->Standard Silver Use Ag2CO3 / AgO Solvent: Toluene/Benzene Kinetic Control (Blocks N) O_Alk->Silver

Figure 1: Decision matrix for selecting base and conditions based on reaction pathway and regioselectivity requirements.

Module 3: Critical Process Parameters

Q: My LCMS shows a mass corresponding to the hydrolyzed product (Pyrimidinone, M-Cl+OH) instead of the ether. How do I stop this?

A: Hydrolysis is the most common failure mode in


 ether synthesis. It occurs when hydroxide ions (generated from trace water) compete with the alkoxide.

Root Cause Analysis:

  • Wet Solvents: Hygroscopic solvents like DMF and DMSO absorb atmospheric moisture rapidly.

  • Wet Bases:

    
     is extremely hygroscopic. If left open, it converts to 
    
    
    
    /
    
    
    , introducing water.

Troubleshooting Protocol:

  • Step 1 (Drying): Flame-dry glassware and cool under Ar/N2. Use a molecular sieve trap for solvents.

  • Step 2 (Base Handling): Dry

    
     or 
    
    
    
    in a vacuum oven at 120°C for 24 hours before use.
  • Step 3 (Stoichiometry): Increase the alcohol equivalents (1.2–1.5 eq) to statistically favor alkoxide attack over hydroxide attack.

  • Step 4 (Alternative Base): If hydrolysis persists, switch to NaH in THF. NaH acts as a desiccant (reacting with water to form

    
     and NaOH) before it deprotonates the alcohol, though the resulting NaOH can still be problematic if not minimized.
    
Module 4: Standardized Protocols
Protocol A: Cesium-Promoted

for Deactivated Pyrimidines

Best for: Unreactive chloropyrimidines or secondary alcohols.

  • Setup: Charge a dried reaction vial with the chloropyrimidine (1.0 eq), alcohol (1.2 eq), and anhydrous

    
     (2.0 eq).
    
  • Solvent: Add anhydrous DMF (0.2 M concentration relative to pyrimidine).

  • Reaction: Seal and heat to 90°C. Monitor by TLC/LCMS every 2 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    
    • Note: If

      
       is difficult to remove, a dilute citric acid wash can help solubilize residual cesium salts.
      
Protocol B: Silver-Mediated O-Alkylation

Best for: Converting 2-hydroxypyrimidines to ethers with high regioselectivity.

  • Setup: Charge vial with 2-hydroxypyrimidine (1.0 eq) and

    
     (1.1 eq).
    
  • Solvent: Add anhydrous Toluene or Benzene (0.1 M).

  • Addition: Add alkyl halide (1.2 eq) dropwise.

  • Reaction: Heat to reflux in the dark (wrap flask in foil—silver salts are photosensitive).

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts. Evaporate solvent.

Protocol C: DBU-Mediated Synthesis (Green/Homogenous)

Best for: Acid-sensitive substrates or avoiding metal salts.

  • Setup: Dissolve chloropyrimidine (1.0 eq) and alcohol (1.5 eq) in MeCN or THF.

  • Addition: Add DBU (2.0 eq) slowly at RT.

  • Reaction: Heat to reflux.[2][3][4] DBU acts as both base and acid scavenger.

  • Purification: Evaporate solvent. The residue is often the product + DBU-HCl salt. Purify via silica plug (elute with DCM/MeOH).

References
  • Dent, T. (2020).[5] Exploring and Quantifying the Caesium Effect. Compunetics. Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of alcohols.[6] Journal of Praktische Chemie.

  • Inno-Chem. (n.d.). Cesium Carbonate in Organic Synthesis. Link

  • Sekhar, T., et al. (2018).[7] One-Pot Synthesis of 3,4-Dihydropyrimidine-2(1H)-thione Derivatives Using DBU as Green and Recyclable Catalyst. SciSpace. Link

  • Ludek, O. R., & Meier, C. (2006). Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction. Synlett. Link

  • Navuluri, C., et al. (2024).[8][9] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. Link

Sources

Technical Guide: Removing Unreacted Phenol from Pyrimidine Product Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

In pyrimidine synthesis—whether via the Principal Synthesis, condensation reactions, or modification of existing cores—phenol often persists as a stubborn contaminant. It may be present as a reaction solvent, a leaving group (from phenoxy-pyrimidines), or a byproduct.

The Core Problem: Phenol (


, bp 

) possesses physicochemical properties that frequently overlap with functionalized pyrimidines.
  • Acidity Overlap: Many pyrimidines (e.g., uracil, thymine derivatives) have amide-like protons with

    
     values in the 9.0–10.5 range. Standard alkaline washes designed to remove phenol will often strip your product into the aqueous phase.
    
  • Volatility Issues: Phenol’s high boiling point makes it difficult to remove via standard rotary evaporation without aggressive heating, which may degrade sensitive pyrimidines.

  • Adsorption: Phenol hydrogen-bonds strongly to polar stationary phases, causing "smearing" or co-elution during silica chromatography.

This guide provides three distinct workflows to address these challenges, categorized by the chemical nature of your specific pyrimidine product.

Decision Matrix: Select Your Protocol

Before acting, identify the properties of your target pyrimidine.

SeparationStrategy Start Start: Analyze Pyrimidine Product IsAcidic Does product have acidic protons? (e.g., -OH, -NH, pKa < 11) Start->IsAcidic No No (Lipophilic/Basic only) IsAcidic->No Alkyl/Aryl Pyrimidines Yes Yes (Amphoteric/Acidic) IsAcidic->Yes Uracil/Thymine derivs LiquidExt Protocol A: High-pH Liquid Extraction (NaOH Wash) No->LiquidExt IsSensitive Is product heat sensitive? Yes->IsSensitive HeatYes Yes IsSensitive->HeatYes HeatNo No IsSensitive->HeatNo Scavenger Protocol B: Solid-Phase Scavenging (MP-Carbonate) HeatYes->Scavenger Azeotrope Protocol C: Azeotropic Distillation (Toluene Chase) HeatNo->Azeotrope

Figure 1: Decision matrix for selecting the optimal phenol removal strategy based on product stability and acidity.

Protocol A: High-pH Liquid-Liquid Extraction

Best For: Lipophilic pyrimidines with no acidic protons (e.g., chloropyrimidines, alkoxypyrimidines).

The Mechanism: We exploit the


 difference. Phenol (

) must be deprotonated to phenoxide to become water-soluble. This requires a pH

. If your product has no protons with

, it will remain in the organic phase.
Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or Ethyl Acetate). Note: DCM is preferred as phenol partitions less favorably into it than EtOAC.

  • The Critical Wash: Wash the organic phase 3x with 1M NaOH .

    • Why 1M? 1M NaOH has a pH

      
      . This ensures 
      
      
      
      ionization of phenol.
    • Warning: Do not use Sodium Bicarbonate (

      
       for conjugate acid) or Carbonate (
      
      
      
      for conjugate). They are not basic enough to quantitatively deprotonate phenol.
  • Validation: Check the pH of the aqueous layer after the first wash. If it is not

    
    , you have not added enough base to neutralize the phenol.
    
  • Polishing: Wash 1x with Brine to remove excess base and break emulsions.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Troubleshooting FAQ:

  • Q: I formed a terrible emulsion.

    • A: Phenol/Phenoxide can act as a surfactant. Add solid NaCl to saturation or filter the biphasic mixture through a pad of Celite.

  • Q: My product yield is low.

    • A: Your pyrimidine likely has a hidden acidic site or is hydrolytically unstable at pH 14. Switch to Protocol B .

Protocol B: Solid-Phase Scavenging (The "Green" Solution)

Best For: Amphoteric products (e.g., aminopyrimidines), acid-sensitive compounds, or when high throughput is required.

The Mechanism: Use a polymer-supported base, such as MP-Carbonate (macroporous polystyrene carbonate).[1][2] The resin acts as a "solid sponge" for acidic protons. Phenol binds to the resin as an ionic salt, while the neutral pyrimidine remains in solution.

Materials
  • Resin: MP-Carbonate (loading typically 2.5–3.5 mmol/g) [1].[1]

  • Solvent: DCM, THF, or MeOH (Resin swells best in DCM).[3]

Step-by-Step Workflow
  • Calculate Load: Determine the theoretical moles of excess phenol.

  • Stoichiometry: Add 3–4 equivalents of MP-Carbonate relative to the phenol content.

    • Note: If the phenol is sterically hindered (e.g., 2,6-disubstituted), increase to 5 equivalents.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.

  • Filtration: Filter off the resin using a fritted funnel or filter cartridge.

  • Rinse: Wash the resin cake 2x with the reaction solvent to recover any entrained product.

  • Result: The filtrate contains your product; the phenol remains bound to the solid waste.

Data: Scavenging Efficiency

SubstrateResin Equiv.[1][2][3][4][5][6]Time (h)Removal Efficiency
Phenol3.01.0>99%
4-Nitrophenol2.01.0>99%
2,6-Dimethylphenol5.04.0~85%

Data adapted from Biotage Technical Note PPS386 [1].

Protocol C: Azeotropic Distillation

Best For: Large-scale batches where resins are too expensive, provided the product is thermally stable (


).

The Mechanism: Phenol has a high boiling point (


), making direct evaporation difficult. However, phenol forms azeotropes with water and certain organics, or can be "chased" by solvents with moderate boiling points like toluene.
Step-by-Step Workflow
  • Solvent Swap: Dissolve the crude mixture in Toluene .

  • The Chase: Rotovap at

    
     under reduced pressure. Toluene (bp 
    
    
    
    ) helps co-distill phenol.
  • Repetition: Repeat this process 3–4 times.

    • Why? This is not a true low-boiling azeotrope in the traditional sense, but an entrainment process. The vapor pressure of phenol is significant enough in refluxing toluene to be carried over.

  • High Vacuum: Finish with a high-vacuum line (< 1 mbar) at

    
     for 1 hour.
    

Troubleshooting FAQ:

  • Q: Phenol is still present by NMR.

    • A: If toluene fails, try Chlorobenzene (bp

      
      ). It has a higher boiling point and interacts well with aromatics, but requires a better vacuum pump to remove subsequently.
      

Comparison of Methods

FeatureProtocol A (Extraction)Protocol B (Scavenging)Protocol C (Distillation)
Cost LowHighLow
Scalability ExcellentPoor (Resin cost)Excellent
Product Loss High risk for amphotericsVery LowLow
Purity GoodExcellentModerate (Trace phenol often remains)
Time 30 mins2-4 hours1-2 hours

References

  • Biotage AB. (2018). MP-Carbonate: Scavenging Acids and Acidic Phenols (Technical Note PPS386).[3] Retrieved from [Link][5]

  • Evans, D. A., & Ripin, D. H. (2005). pKa Table (Harvard University). Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo X: The Workup - Acidic and Basic Washes. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability Profiling of Trifluoromethyl Phenoxy Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Thermal degradation mechanisms, solid-state characterization, and troubleshooting for


-phenoxy-pyrimidine derivatives.

Core Directive & Executive Summary

To the Researcher: You are likely working with this scaffold because the trifluoromethyl (


) group enhances metabolic stability and lipophilicity, while the phenoxy ether linkage provides critical binding interactions (often in kinase inhibitors or agrochemicals).

The Challenge: While the C-F bond is thermodynamically robust (approx. 116 kcal/mol), the electron-deficient pyrimidine ring creates a "fragile" electronic environment. Thermal stress does not usually snap the C-F bond directly; rather, it activates the ring toward nucleophilic aromatic substitution (


)  or hydrolysis  of the ether linkage.

This guide moves beyond basic "melting point" checks. We treat thermal stability as a kinetic competition between lattice energy (solid-state) and chemical degradation (molecular).

Diagnostic Workflow (The "Triage")

Do not assume a color change is simple oxidation. Use this logic gate to determine the root cause of instability.

ThermalAnalysisWorkflow Start Sample: Thermal Anomaly Detected TGA Step 1: TGA Analysis (Ambient to 300°C) Start->TGA Decision1 Mass Loss < 150°C? TGA->Decision1 Solvent Diagnosis: Solvate/Hydrate Action: Dry & HS-GC Decision1->Solvent Yes (>1%) DSC Step 2: DSC Analysis (Heat-Cool-Heat) Decision1->DSC No (Stable Baseline) Decision2 Endotherm followed by Exotherm? DSC->Decision2 Decomp Diagnosis: Melt w/ Decomposition Action: LC-MS Profiling Decision2->Decomp Irreversible Polymorph Diagnosis: Polymorphic Transition Action: XRD & Slurry Decision2->Polymorph Reversible/Shift

Figure 1: Decision matrix for distinguishing between physical phase changes and chemical degradation events.

Troubleshooting Guides

Issue A: "My compound turns yellow/brown before the melting point."

The Science: Trifluoromethyl phenoxy pyrimidines are electron-poor. In the solid state, trace impurities (specifically basic amines or metal oxides from synthesis) can catalyze an intramolecular


 reaction or ether cleavage even below the bulk melting point (

). The

group strongly activates the pyrimidine ring, making the phenoxy group a better leaving group than expected.

Diagnostic Protocol:

  • Check the

    
    :  Run DSC at 10°C/min. If the exotherm onset is < 20°C above the endotherm (melt), you have "decomposition upon melting."
    
  • The "Hold" Test: Heat sample in a capillary tube to

    
     and hold for 1 hour. Dissolve in MeCN and inject into HPLC.
    
    • Result: If you see a peak for phenol or a hydroxy-pyrimidine , your ether linkage is cleaving.

Corrective Action:

  • Recrystallization: Avoid basic solvents (e.g., pyridine). Use neutral systems like EtOH/Heptane.

  • Chelation: If Pd/Cu catalysts were used in coupling, residual metals lower the activation energy for degradation. Pass through a thiol-silica scavenger column.

Issue B: "Inconsistent Melting Points (Polymorphism)."

The Science: The


 group is bulky and creates a significant dipole. This often leads to multiple crystal packing arrangements (polymorphs). A "lower" melting point might not be degradation; it could be a metastable Form I converting to a stable Form II.

Diagnostic Protocol:

  • DSC Heat-Cool-Heat:

    • Cycle 1: Heat to melt.[1]

    • Cool: Rapid cool (20°C/min) to amorphous glass.

    • Cycle 2: Re-heat.[2] Look for a

      
       (glass transition) followed by a "cold crystallization" exotherm, then a melt.
      
  • Interpretation: If the second melt is higher than the first, your initial batch was a metastable polymorph.

Issue C: "Loss of Fluorine Signal ( NMR) during Stress Testing."

The Science: While


 is stable, high pH (basic stress) at elevated temperatures can hydrolyze the 

group to a carboxylic acid (

) via a gem-triol intermediate. This is rare but fatal for drug candidates.

Diagnostic Protocol:

  • Method: Dissolve 5mg in DMSO-

    
    . Add 1 eq. 
    
    
    
    . Heat to 60°C.
  • Monitor:

    
     NMR.
    
    • Signal: Disappearance of the singlet at approx. -60 to -65 ppm.

    • Appearance: Fluoride ion (

      
      ) peak at -120 ppm.
      

Experimental Protocols

Protocol 1: Thermal Stability Profiling (DSC/TGA)

Standardized for


-Pyrimidines to prevent volatile contamination.

Equipment: TA Instruments Q2000 or equivalent. Sample Mass: 2–5 mg (Precision is key; large masses trap volatiles). Pan Type: Tzero Aluminum Hermetic Pan with a pinhole lid. Why Pinhole? Hermetic seals can rupture if the phenoxy linkage cleaves and releases phenol gas. The pinhole allows self-generated atmosphere control.

Step-by-Step:

  • Baseline: Run an empty pan baseline correction.

  • Equilibration: Equilibrate at 25°C.

  • Ramp: Heat at 10°C/min to 350°C.

    • Note: For purity determination, use 2°C/min to accurately capture the melting endotherm shape.

  • Purge Gas: Nitrogen at 50 mL/min.

Data Interpretation:

  • Desolvation: Broad endotherm < 150°C + TGA mass loss.

  • Melting: Sharp endotherm (Onset is the

    
    ).[3]
    
  • Degradation: Exotherm or erratic baseline shift immediately following melt.

Protocol 2: Accelerated Degradation (HPLC)

To confirm chemical identity of thermal degradants.

Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile (MeCN). Column: C18 (High carbon load to retain the lipophilic


 group).

Procedure:

  • Prepare a 1 mg/mL stock solution.

  • Aliquot into amber vials.

  • Stress conditions:

    • Control (4°C).

    • Thermal (80°C for 24h).

    • Oxidative (3%

      
      , RT, 4h).
      
  • Analyze via LC-MS. Look for M-94 (Loss of Phenol) or M+20 (Hydrolysis of

    
    ).
    

Degradation Pathway Visualization[4]

Understanding the mechanism allows you to stabilize the formulation.

DegradationPathways Parent Parent Compound (CF3-Phenoxy-Pyrimidine) Path1 Pathway A: Ether Cleavage (Acid/Base Catalyzed) Parent->Path1 T > 150°C or H+ Path2 Pathway B: CF3 Hydrolysis (Strong Base + Heat) Parent->Path2 pH > 10 T > 60°C Product1 Product: Pyrimidinol + Phenol Path1->Product1 Product2 Product: Pyrimidine-Carboxylic Acid Path2->Product2

Figure 2: Primary thermal and chemical degradation pathways. Pathway A is the dominant mode in solid-state thermal stress.

FAQs

Q: Why does TGA show a 2% weight loss at 100°C, but DSC shows no melt? A: This is likely a channel solvate. The


 group creates voids in the crystal lattice that can trap solvent molecules. The TGA detects the solvent release. If there is no DSC melt, the crystal structure is likely maintaining integrity (desolvation without melting) or the solvent is surface-adsorbed.

Q: Can I use DSC to measure purity for this class of compounds? A: Only if the compound melts before it decomposes. If the decomposition exotherm overlaps with the melting endotherm (common in high-energy nitrogen heterocycles), the Van't Hoff purity calculation will be invalid. Check the "Start" and "Stop" integration limits carefully.

Q: How do I stabilize the compound for long-term storage? A: Store at 4°C or -20°C. Critically, protect from light and moisture. The combination of UV light and moisture can generate radical species that attack the ether linkage, a process accelerated by the electron-withdrawing


 group.

References

  • BenchChem. (2025).[4] A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile. Retrieved from

  • Bhattarai, P., et al. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[5] Retrieved from

  • National Institutes of Health (NIH). The Rut Pathway for Pyrimidine Degradation. Retrieved from

  • Particle Technology Labs. (2021). Difference Between TGA and DSC. Retrieved from

  • Zhang, Y., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives. ACS Omega. Retrieved from

Sources

Technical Support Center: Troubleshooting Regioselectivity in 2,4-Dichloropyrimidine Substitution

Author: BenchChem Technical Support Team. Date: March 2026


) of 2,4-Dichloropyrimidines

Executive Summary: The "C4 Rule" & Its Exceptions

In the nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine, the C4 position is inherently more reactive  than the C2 position. This electrophilic imbalance is driven by the para-like relationship of C4 to the N1 nitrogen and the ortho-like relationship to N3, creating a deeper electrostatic potential well at C4 compared to C2.

However, "inherent" does not mean "absolute." For drug development professionals, the challenge often lies in reversing this selectivity to access C2-substituted cores or preventing bis-substitution. This guide provides the mechanistic logic and protocols to control this regioselectivity.

Diagnostic Center: Troubleshooting FAQs

Scenario A: "I am observing a mixture of C4 and C2 isomers. How do I favor C4?"

Root Cause: While C4 is electronically favored, the energy gap between the C4 and C2 transition states (


) can be eroded by high temperatures, strong non-selective bases, or small, highly reactive nucleophiles.

Corrective Actions:

  • Temperature Control: Lower the reaction temperature (0°C to RT). Kinetic control strongly favors C4.[1]

  • Base Selection: Use a hindered organic base (e.g., DIPEA) instead of inorganic bases (

    
    , 
    
    
    
    ). Inorganic bases can increase the effective concentration of the free nucleophile (anion), making the reaction faster but less selective.
  • Solvent Choice: Switch to a less polar aprotic solvent (e.g., THF or DCM) rather than dipolar aprotic solvents (DMF, DMSO). Dipolar solvents stabilize the transition states of both pathways, potentially narrowing the selectivity gap.

Scenario B: "I need to install my nucleophile at C2, but the reaction goes to C4."

Root Cause: You are fighting the substrate's natural electronic bias. Direct


 at C2 with a leaving group still present at C4 is chemically difficult without specific directing groups or catalysts.

Strategies for C2 Selectivity:

  • The Sequential Approach (Gold Standard):

    • Step 1: React C4 with a "dummy" nucleophile or the group intended for C4 (if applicable).

    • Step 2: React C2 with your target nucleophile under forcing conditions (higher temp, microwave).

    • Note: If you need Cl at C4 and Nu at C2, this route is invalid.

  • Electronic Reversal (Substituent Effect):

    • If your scaffold permits, an Electron-Donating Group (EDG) at C6 (e.g., -OMe, -NHMe) can deactivate C4 sufficiently to favor C2 attack.

    • Contrast:Electron-Withdrawing Groups (EWG) at C5 (e.g., -NO2, -CN) drastically increase C4 reactivity, making C2 selectivity nearly impossible via standard

      
      .
      
  • Catalytic Override (Advanced):

    • Recent breakthroughs (2025) utilizing Palladium catalysis with bulky NHC ligands (e.g., IPr, SIPr) have demonstrated the ability to invert selectivity to C2 for thiolation and some aminations, bypassing the

      
       electronic bias.
      
Scenario C: "My reaction yields the bis-substituted product (2,4-disubstituted)."

Root Cause: The second substitution (at C2) is occurring too fast relative to the first (at C4), or the stoichiometry is uncontrolled.

Corrective Actions:

  • Stoichiometry: Use a strict 1:1 equivalent or a slight deficit (0.95 eq) of the nucleophile.

  • Inverse Addition: Add the nucleophile dropwise to a solution of the 2,4-dichloropyrimidine (keeping the electrophile in excess). Never add the pyrimidine to the nucleophile.

Decision Logic & Reaction Pathways

The following diagram illustrates the kinetic and thermodynamic decision points determining the product outcome.

G Start 2,4-Dichloropyrimidine Cond_Std Standard SNAr (Amine, Base, <80°C) Start->Cond_Std Cond_C6_EDG Substrate with C6-EDG (-OMe) Start->Cond_C6_EDG Cond_Pd Pd-Catalysis (Bulky NHC Ligand) Start->Cond_Pd Prod_C4 C4-Substituted (Major Kinetic Product) Cond_Std->Prod_C4 Electronic Control (N1/N3 activation) Prod_Bis 2,4-Bis-substituted (Over-reaction) Cond_Std->Prod_Bis Excess Nu / High T Prod_C2 C2-Substituted (Rare/Catalytic Product) Cond_C6_EDG->Prod_C2 Electronic Reversal (C4 deactivated) Cond_Pd->Prod_C2 Catalytic Control (Steric direction)

Figure 1: Decision pathways for regioselective substitution. Standard conditions favor C4, while specific substrate modifications or catalysis are required for C2 selectivity.[1]

Technical Deep Dive: Factors Influencing Selectivity

Electronic vs. Steric Control

The regioselectivity is a tug-of-war between the electronic deficiency of the ring carbons and the steric hindrance of the incoming nucleophile.

FactorEffect on RegioselectivityMechanistic Insight
C5-EWG (e.g.,

)
Strongly Favors C4 Increases electrophilicity of the entire ring, but C4 becomes hyper-reactive due to resonance stabilization of the Meisenheimer complex.
C6-EDG (e.g.,

)
Favors C2 Donates electron density into the ring, disproportionately deactivating C4 (para-like position).
Nucleophile Bulk Variable Sterically demanding nucleophiles may struggle at C4 if C5 is substituted, but generally, sterics are secondary to the strong electronic bias of C4.
Solvent Polarity Favors C4 (Non-polar) Non-polar solvents maximize the kinetic difference. Polar protic solvents (e.g., alcohols) can facilitate proton transfer, potentially accelerating the C2 pathway slightly, leading to lower isomeric ratios.
The "Hydrolysis Trap"

A common failure mode is the hydrolysis of the C4-Cl to a hydroxyl group (tautomerizing to the pyrimidone).

  • Cause: Presence of water in basic conditions.[2]

  • Prevention: Use anhydrous solvents (THF, Dioxane) and avoid hydroxide bases. Use carbonate or amine bases.[1]

Validated Experimental Protocols

Protocol A: High-Fidelity C4-Selective Amination

Target: Synthesis of 2-chloro-4-aminopyrimidine derivatives.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[1][3]

  • Amine Nucleophile (0.95 equiv) — Limiting reagent to prevent bis-substitution.

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: THF (Anhydrous) or Ethanol (if solubility is poor)

Procedure:

  • Setup: Dissolve 2,4-dichloropyrimidine in THF (0.2 M concentration) in a round-bottom flask under

    
     atmosphere. Cool to 0°C  using an ice bath.
    
  • Addition: Mix the amine and base in a separate vial with a small amount of THF. Add this mixture dropwise to the pyrimidine solution over 15–20 minutes.

    • Critical Step: Slow addition ensures the concentration of nucleophile remains low relative to the electrophile, suppressing the formation of the 2,4-bis product.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

  • Workup: Evaporate solvent. Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The C4 isomer is typically less polar than the bis-product but polarity relative to C2 varies.

Protocol B: Accessing C2-Substitution (Sequential Strategy)

Target: Synthesis of 2-amino-4-substituted pyrimidines.

Concept: Since direct C2 substitution is difficult, install the "hard" substituent at C4 first, then displace C2.

  • Step 1 (C4 Displacement): Follow Protocol A to install the first nucleophile at C4. Isolate the 2-chloro-4-substituted intermediate.

  • Step 2 (C2 Displacement):

    • Dissolve the intermediate in n-Butanol or Dioxane.

    • Add excess second nucleophile (2.0–3.0 equiv).

    • Add base (DIPEA, 3.0 equiv).

    • Heat: Reflux (100–120°C) or use Microwave irradiation (120°C, 15–30 min).

    • Note: The C2 position is significantly less reactive; thermal energy is required to overcome the activation barrier.

References

  • BenchChem Technical Support. (2025).[1][3] Regioselective Reactions of 2,4-Dichloropyrimidines. Retrieved from

  • WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

  • Neufeldt, S., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.[4] Retrieved from

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from

  • Arabian Journal of Chemistry. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine , a pharmacophore often encountered in kinase inhibitor discovery.[1] Unlike standard spectral libraries, this document focuses on the comparative performance of analytical strategies, specifically evaluating solvent selection (DMSO-d₆ vs. CDCl₃) and complementary detection methods (19F NMR).[1]

Key Technical Insight: The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho-position of the phenoxy ring, combined with the electron-deficient pyrimidine core, creates a unique magnetic environment.[1] Successful interpretation requires distinguishing between the scalar coupling of the pyrimidine protons and the complex multiplets of the asymmetric phenoxy ring.[1]

Structural Analysis & Expected Chemical Shifts[1][2]

Before data acquisition, a theoretical shift prediction based on substituent effects is critical for self-validation.

Molecule Architecture[1]
  • Core: Pyrimidine ring substituted at C2 (phenoxy) and C4 (amino).[1][2]

  • Substituent: 2-(Trifluoromethyl)phenoxy group.[1]

  • Critical Feature: The -CF₃ group induces significant deshielding on the adjacent aromatic proton and enables 19F NMR validation.[1]

Expected 1H NMR Data (DMSO-d₆)
Proton EnvironmentLabelMultiplicityCoupling (

)
Approx. Shift (

)
Mechanistic Rationale
Pyrimidine H-6 H

Doublet (d)5.5 - 6.0 Hz8.0 – 8.2 ppm Deshielded by two ring nitrogens; characteristic heteroaromatic signal.[1]
Phenoxy Ar-H H

Multiplet (m)-7.4 – 7.8 ppm Aromatic protons.[1] The proton ortho to -CF₃ is most deshielded.[1]
Amino (-NH₂) H

Broad Singlet (br s)-6.8 – 7.2 ppm Exchangeable protons. Sharp in dry DMSO; broad/absent in CDCl₃.[1]
Pyrimidine H-5 H

Doublet (d)5.5 - 6.0 Hz5.9 – 6.1 ppm Shielded by the electron-donating amino group at C4 (

effect).[1]

Comparative Performance: Solvent Selection

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology and information density.[1]

Comparison: DMSO-d₆ vs. CDCl₃[2][4]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Verdict
-NH₂ Visibility High. Protons appear as distinct, integrable peaks due to H-bonding with solvent.[1]Low. Peaks are often broad, flattened, or invisible due to rapid exchange.[1]DMSO is mandatory for confirming the primary amine.[1]
Solubility Excellent. Dissolves the polar aminopyrimidine core effectively.[1]Moderate/Poor. May require heating or high dilution, reducing S/N ratio.[1]DMSO ensures complete solvation, preventing aggregation peaks.[1]
Resolution Good, but solvent viscosity can broaden lines slightly.[1]Excellent resolution for aromatic coupling patterns.[1]Use CDCl₃ only if detailed coupling analysis of the phenoxy ring is required and -NH₂ is irrelevant.[1]
Water Signal Distinct peak at ~3.33 ppm.[1][3]Distinct peak at ~1.56 ppm.[1][3]DMSO water peak can obscure mid-field signals if wet; use dry solvent.[1]
Experimental Protocol: Optimal Sample Preparation (DMSO-d₆)
  • Massing: Weigh 5–10 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (HOD signal at 3.33 ppm).[1]

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1]

    • Validation: The solution must be optically clear. Suspensions yield broad, useless peaks.[1]

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.[1]

Method Comparison: 1H NMR vs. 19F NMR

For this specific fluorinated molecule, relying solely on 1H NMR is inefficient for purity quantification.[1]

The "Gold Standard" Workflow

While 1H NMR provides structural connectivity, 19F NMR offers superior performance for quantification because the -CF₃ group appears as a distinct singlet (or quartet if coupled) in a clear spectral window.[1]

Metric1H NMR 19F NMR
Spectral Window 0 – 12 ppm (Crowded aromatic region)-50 to -80 ppm (Clean baseline)
Specificity Low.[1] Overlap with impurities is common.[1]High. Only fluorinated impurities show up.[1]
Integration Difficult due to multiplets.Precise. Ideal for qNMR (Quantitative NMR).[1]

Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the structure and verifying the regiochemistry (O-alkylation vs. N-alkylation) of the synthesis.

NMR_Workflow cluster_19F Secondary Validation Start Acquire 1H NMR (DMSO-d6) Check_NH2 Locate Broad Singlet (6.8 - 7.2 ppm) Start->Check_NH2 Check_Pyrim Identify Doublets (J ~ 5.8 Hz) Check_NH2->Check_Pyrim Decision_Pyrim Are Doublets Present at ~6.0 & ~8.1 ppm? Check_Pyrim->Decision_Pyrim Regio_Check Regiochemistry Check: Is H-6 (8.1 ppm) a Doublet? Decision_Pyrim->Regio_Check Yes Result_N Warning: Possible N-Alkylation Decision_Pyrim->Result_N No (Shifts altered) Result_O Confirmed: O-Alkylation (Target) Regio_Check->Result_O Yes (H5-H6 coupling intact) Regio_Check->Result_N No (Symmetry change) F_NMR Acquire 19F NMR F_Peak Single Peak ~ -62 ppm F_NMR->F_Peak

Caption: Logic flow for confirming the 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine structure. The preservation of the H5-H6 coupling constant is the primary indicator of successful O-alkylation over N-alkylation.[1]

Detailed Spectral Interpretation (Mechanistic)

The Pyrimidine Doublets (The "Fingerprint")

The most diagnostic feature of this molecule is the pair of doublets from the pyrimidine ring.[1]

  • H-5 (~6.0 ppm): This proton is electron-rich.[1] The amino group at position 4 donates electron density into the ring via resonance (

    
     effect), shielding C5 significantly.[1]
    
  • H-6 (~8.1 ppm): This proton is electron-poor.[1] It is adjacent to the ring nitrogen (N1), which exerts a strong inductive withdrawing effect (

    
    ).[1]
    
  • Coupling (

    
    ):  The vicinal coupling constant of ~5.8 Hz is characteristic of 4-substituted pyrimidines.[1] Self-Validation:  If this coupling is absent or the shifts deviate by >0.5 ppm, suspect ring opening or wrong isomer.[1]
    
The Phenoxy Region (The "Complexity")

The 2-(trifluoromethyl)phenoxy moiety introduces complexity.[1]

  • Ortho-CF₃ Effect: The proton at position 3' (adjacent to CF₃) will be deshielded relative to a standard phenoxy group due to the electron-withdrawing nature of the CF₃.[1]

  • Overlap: In DMSO-d₆, the four aromatic protons of the phenoxy ring often overlap with the solvent residual peak (if benzene-contaminated) or appear as a complex multiplet region between 7.4 and 7.8 ppm.[1]

  • Integration Check: This region must integrate to exactly 4 protons relative to the single H-6 proton (integral = 1).[1]

References

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. [Link]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][4][5] (Standard text for substituent effect rules).

  • Reich, H. J. (2024).[1] "Proton NMR Data - Chemical Shifts of Pyrimidines." University of Wisconsin-Madison Chemistry. [Link][1]

Sources

LC-MS/MS Structural Elucidation of 4-Amino-2-Phenoxypyrimidines: A Comparative Guide to CID vs. HCD Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-2-phenoxypyrimidines represent a privileged pharmacophore scaffold, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals. Because these molecules often undergo complex biotransformations in vivo, accurate structural characterization and metabolite identification rely heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth, objective comparison between two dominant fragmentation platforms: Trap-Type Collision-Induced Dissociation (CID) typically found in Triple Quadrupole (QqQ) systems, and Beam-Type Higher-energy Collisional Dissociation (HCD) utilized in High-Resolution Mass Spectrometry (HRMS) platforms like the Orbitrap and Q-TOF. By understanding the thermodynamic drivers of pyrimidine fragmentation, researchers can select the optimal platform for either high-throughput quantification or deep structural elucidation.

Mechanistic Overview: Fragmentation Pathways

To optimize an LC-MS/MS method, one must first understand the causality behind the molecule's gas-phase dissociation. Under positive electrospray ionization (ESI+), the fragmentation of 4-amino-2-phenoxypyrimidines is thermodynamically driven by the protonation of the highly basic pyrimidine nitrogen atoms.

  • Ether Cleavage (Loss of Phenol): The localization of the charge on the pyrimidine ring induces inductive electron withdrawal, significantly weakening the adjacent C2–O ether linkage. Consequently, the lowest-energy dissociation pathway is the neutral loss of phenol (-94 Da), yielding a highly stabilized 4-aminopyrimidinyl cation [1].

  • Loss of Ammonia (-17 Da): The exocyclic amine at the C4 position can undergo a neutral loss of NH₃, a common pathway for primary aminopyrimidines when subjected to moderate collision energies.

  • Pyrimidine Ring Cleavage: Following the loss of the phenoxy group, the remaining pyrimidine core requires higher activation energy to fragment. It typically undergoes retro-Diels-Alder (RDA) reactions or ring contraction, expelling neutral molecules like hydrogen cyanide (HCN, -27 Da) or cyanamide (NH₂CN, -42 Da)[1].

Fragmentation Precursor [M+H]+ 4-Amino-2-phenoxypyrimidine m/z: M FragA [M+H - Phenol]+ 4-Aminopyrimidinyl Cation m/z: M - 94 Precursor->FragA Ether Cleavage (-94 Da) FragB [M+H - NH3]+ m/z: M - 17 Precursor->FragB Loss of Ammonia (-17 Da) FragC Ring Cleavage Loss of HCN / NH2CN FragA->FragC Retro-Diels-Alder (-27 Da / -42 Da)

Predicted ESI+ LC-MS/MS fragmentation pathway of 4-amino-2-phenoxypyrimidines.

Comparative Performance: Trap-Type CID vs. Beam-Type HCD

While both CID and HCD accelerate precursor ions into neutral gas molecules (e.g., N₂ or Argon) to induce fragmentation, their instrumental architectures yield vastly different spectral data for pyrimidine derivatives [2, 3].

  • Trap-Type CID (Triple Quadrupole): Ions are fragmented within a 3D or linear ion trap. This method is highly efficient at generating the primary [M+H - Phenol]+ ion. However, it suffers from the "one-third rule" or Low-Mass Cut-Off (LMCO), which blinds the detector to low m/z fragments (typically anything below 1/3 of the precursor's mass).

  • Beam-Type HCD (Orbitrap / Q-TOF): Ions are fragmented in a dedicated multipole collision cell and then transferred to the mass analyzer. HCD provides a broader internal energy distribution and completely eliminates LMCO restrictions. This allows for the capture of deep-structural secondary fragments (e.g., intact pyrimidine ring cleavage products) which are essential for differentiating positional isomers [3].

Quantitative Data Comparison
ParameterTrap-Type CID (Triple Quadrupole)Beam-Type HCD (Orbitrap / Q-TOF)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Primary Fragment Yield Very High (Optimal for MRM assays)High
Secondary Fragments Low (Limited by Low-Mass Cut-Off)Very High (Rich spectral fingerprint)
Isomer Differentiation Poor (Spectra often look identical)Excellent (via pseudo-MSⁿ low-mass ions)
Optimal Collision Energy 15 - 30 eV (Compound dependent)30 - 60 NCE (Stepped Normalized Energy)
Primary Application High-throughput PK/PD quantificationStructural elucidation & metabolite ID

Experimental Protocols

To ensure self-validating and reproducible results, the following protocol details the optimal LC-MS/MS methodology for characterizing 4-amino-2-phenoxypyrimidines using an HCD-enabled HRMS platform.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Solubilization: Dissolve the 4-amino-2-phenoxypyrimidine analyte in LC-MS grade methanol to achieve a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a working concentration of 100 ng/mL using the initial mobile phase composition (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Note: 0.1% Formic Acid is critical as it acts as a proton source, ensuring maximum ESI+ ionization efficiency.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent column particulate buildup.

Phase 2: UHPLC Separation

  • Column: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). The sub-2-micron particles ensure sharp peak shapes for basic pyrimidines.

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute to wash strongly retained hydrophobic phenoxy-derivatives, then re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (HCD Parameters)

  • Ion Source: Positive Electrospray Ionization (ESI+). Set Spray Voltage to 3.5 kV and Capillary Temperature to 275 °C.

  • MS1 Full Scan: Set resolution to 60,000 (at m/z 200) with a scan range of m/z 100–800.

  • ddMS2 (HCD) Scan: Utilize Data-Dependent Acquisition. Set MS2 resolution to 15,000.

  • Collision Energy Optimization: Apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60. Causality: The low NCE (20) gently cleaves the ether bond to confirm the phenoxy loss, while the high NCE (60) shatters the pyrimidine ring to generate the low-mass reporter ions needed for exact structural mapping.

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI MS Fragmentation (Stepped HCD) ESI->MS Data Data Analysis & Structural Elucidation MS->Data

Standardized LC-MS/MS workflow for pyrimidine structural elucidation.

Conclusion & Recommendations

For routine pharmacokinetic (PK) quantification of 4-amino-2-phenoxypyrimidines, Trap-Type CID on a Triple Quadrupole remains the gold standard. By monitoring the highly abundant [M+H]⁺ →[M+H - Phenol]⁺ transition, researchers can achieve sub-nanogram sensitivity.

However, for drug metabolism and pharmacokinetics (DMPK) studies—where identifying the exact site of in vivo oxidation or conjugation is required—Beam-Type HCD on an HRMS platform is vastly superior. The ability of HCD to bypass the Low-Mass Cut-Off rule allows for the detection of critical pyrimidine ring fragments, transforming ambiguous isobaric masses into definitive structural identifications.

References

  • IntechOpen Contributors. "Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification." IntechOpen. Available at: [Link]

  • MDPI Contributors. "Emerging Technologies in Mass Spectrometry-Based DNA Adductomics." MDPI. Available at:[Link][1]

Sources

A Senior Application Scientist's Guide to Purity Method Development for Trifluoromethyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Chromatographic Techniques for Pharmaceutical Quality Control

Introduction: The Critical Role of Purity in Fluorinated Heterocycles

Trifluoromethyl pyrimidines represent a cornerstone structural motif in modern pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold dramatically alters the molecule's physicochemical properties, often enhancing metabolic stability, binding affinity, and membrane permeability. However, these same synthetic advantages introduce significant analytical challenges. The synthesis of such complex molecules can generate a host of structurally similar impurities, including regioisomers, precursors, and degradation products, which must be meticulously controlled to ensure product safety and efficacy.[1]

This guide, written from the perspective of a senior application scientist, provides an in-depth, data-driven comparison of High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of trifluoromethyl pyrimidines. We will explore the causality behind experimental choices, compare HPLC with alternative technologies like Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), and ground our protocols in the authoritative standards of the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH).

Pillar 1: Mastering HPLC Method Development for Trifluoromethyl Pyrimidines

A robust HPLC method is not merely a set of conditions; it is a system designed for specificity, sensitivity, and reproducibility. The unique properties of trifluoromethyl pyrimidines—namely their potential for secondary interactions via the basic pyrimidine ring and unique selectivity due to the highly electronegative CF₃ group—demand a systematic and informed approach to method development.

A Systematic Approach to Method Development

The development process is a logical workflow, moving from understanding the analyte to validating the final method. Each step is a critical decision point that influences the quality of the final separation.

G cluster_0 A Analyte Characterization (pKa, logP, UV spectra) B Initial Column & Mobile Phase Screening A->B Input Properties C Optimization of Mobile Phase (pH, Organic Ratio, Gradient) B->C Initial Results C->B Re-screen if needed D Optimization of Instrument Parameters (Flow Rate, Temp, Wavelength) C->D Refined Separation E Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) D->E Optimized Method F Final Validated Purity Method E->F Confirmation

Caption: Logical workflow for HPLC method development.

Expertise in Action: The Causality Behind Column Selection

The choice of stationary phase is arguably the most critical factor in achieving selectivity. While the C18 column is the workhorse of reversed-phase chromatography, its purely hydrophobic interactions are not always sufficient for the polar and potentially basic nature of pyrimidine derivatives.[2]

The Problem: The basic nitrogen atoms in the pyrimidine ring can form strong secondary interactions with residual silanol groups on standard silica-based C18 columns. This leads to significant peak tailing, poor resolution, and unreliable quantification.[3]

The Solution:

  • pH Control: Operating the mobile phase at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) protonates the basic nitrogens. This ensures a single ionic species and minimizes interactions with silanols.

  • Alternative Selectivity: Employing a stationary phase with different interaction mechanisms can provide superior selectivity. Pentafluorophenyl (PFP) columns are exceptionally well-suited for separating halogenated compounds and isomers due to their ability to engage in multiple interactions, including π-π, dipole-dipole, and hydrophobic interactions.[3]

Parameter Standard C18 Column Pentafluorophenyl (PFP) Column Rationale & Causality
Primary Interaction Hydrophobic (van der Waals)Mixed-Mode: Hydrophobic, π-π, Dipole-Dipole, Hydrogen BondingPFP offers alternative selectivity mechanisms, which are crucial for separating structurally similar isomers or impurities that co-elute on a C18.[3]
Peak Shape for Bases Often exhibits tailing due to silanol interactions.Generally provides sharper, more symmetrical peaks.The electron-rich PFP phase can better shield residual silanols and offers different retention mechanisms that do not rely on silanol interactions.
Retention of Fluoro-compounds Moderate, based on overall hydrophobicity.Enhanced retention and unique selectivity.The fluorine atoms on the PFP phase can interact favorably with the trifluoromethyl group on the analyte, leading to better separation.[2]
Best For General-purpose screening and separating based on hydrophobicity.Isomer separation, halogenated compounds, and analytes with aromatic rings.The multi-modal nature of PFP columns makes them a powerful problem-solving tool when C18 fails to provide adequate resolution.
Experimental Protocol: HPLC Method for Trifluoromethyl Pyrimidine Purity

This protocol provides a robust starting point for method development, grounded in established chromatographic principles.[4][5]

  • Instrumentation & Consumables:

    • HPLC System with Gradient Pump and Diode Array Detector (DAD).

    • Column: PFP, 150 x 4.6 mm, 3.5 µm particle size.

    • Vials, Syringe Filters (0.22 µm).

  • Reagent & Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL. Filter through a 0.22 µm filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm or lambda max as determined by DAD.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-22 min: 90% B

      • 22-22.1 min: 90% to 10% B

      • 22.1-27 min: 10% B (Re-equilibration)

  • System Suitability:

    • Before analysis, perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

Pillar 2: Performance Comparison with Alternative Technologies

While HPLC is a foundational technique, modern pharmaceutical labs have access to a suite of analytical technologies. Objectively comparing HPLC to its alternatives is crucial for selecting the right tool for the job, whether the goal is higher throughput, orthogonal verification, or analysis of challenging sample types.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC, utilizing columns packed with sub-2 µm particles.[6] This fundamental change requires systems that can operate at much higher pressures (up to 15,000 psi) but provides dramatic improvements in speed, resolution, and sensitivity.[7][8]

Causality: The van Deemter equation describes the relationship between linear velocity (flow rate) and plate height (efficiency). Sub-2 µm particles produce flatter van Deemter curves, meaning that chromatographic efficiency does not significantly decrease at higher flow rates. This allows for much faster separations without sacrificing resolution.[9]

Performance Metric HPLC (3.5 µm particles) UPLC (1.7 µm particles) Impact on Purity Analysis
Typical Run Time 20-30 minutes3-7 minutesIncreased Throughput: UPLC can analyze significantly more samples in the same amount of time, accelerating development and release testing.[8][9]
Resolution GoodExcellentImproved Impurity Detection: Higher resolution allows for the separation of closely eluting impurities that might be missed by HPLC.[6][9]
Peak Height/Sensitivity Standard2-3x HigherLower Detection Limits: Narrower peaks result in greater peak height, improving the signal-to-noise ratio and allowing for the detection of trace-level impurities.[7]
Solvent Consumption HighLow (~70-80% reduction)Cost & Environmental Savings: Shorter run times and lower flow rates drastically reduce solvent purchase and disposal costs.[7][10]
System Pressure 1,000 - 4,000 psi6,000 - 15,000 psiInstrumentation Requirement: UPLC requires specialized instrumentation capable of handling high backpressures.[8]
Orthogonal & Complementary Techniques: GC and CE

No single analytical method can reveal everything. Employing orthogonal techniques—those that separate based on different chemical principles—is a cornerstone of robust analytical science.

  • Gas Chromatography (GC): GC separates analytes based on their volatility and interaction with a stationary phase. For many pyrimidine derivatives, GC is not a primary choice because they often lack the required volatility and thermal stability.[11] Analysis typically requires a derivatization step to convert the polar N-H groups into more volatile silyl or acyl derivatives, adding complexity and potential sources of error.[11][12] However, it can be an excellent tool for analyzing volatile impurities or residual solvents from the synthesis process.[13]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field.[14][15] This provides a truly orthogonal separation mechanism to HPLC's partitioning mechanism. CE offers extremely high separation efficiency, requires minimal sample and solvent, and is particularly well-suited for analyzing charged species.[16][17] It can be a powerful secondary technique to confirm peak purity or separate impurities that are difficult to resolve by HPLC.[18]

G cluster_0 Start Purity Analysis of Trifluoromethyl Pyrimidine Q1 Is the analyte volatile & thermally stable? Start->Q1 Q2 Is high throughput or a primary method needed? Q1->Q2 No GC GC (Volatiles, requires derivatization) Q1->GC Yes HPLC HPLC (Robust, Versatile) Q2->HPLC No (Standard) UPLC UPLC (Fast, High-Resolution) Q2->UPLC Yes Q3 Is orthogonal verification or charged species analysis needed? CE CE (Orthogonal, low consumption) Q3->CE Yes HPLC->Q3 UPLC->Q3

Caption: Decision guide for selecting an analytical technique.

Pillar 3: Trustworthiness Through Rigorous Method Validation

A developed method is not trustworthy until it is validated. Validation demonstrates scientifically that the analytical procedure is fit for its intended purpose.[19] The ICH Q2(R2) guideline provides the global standard for this process, ensuring that a validated method is accurate, precise, and reliable.[20][21][22]

Adherence to ICH Q2(R2) Guidelines

For a purity method, several key performance characteristics must be evaluated. The process begins with creating a validation protocol that defines the experiments and acceptance criteria.[22][23]

Validation Parameter Purpose Typical Experiment & Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Analyze spiked samples and conduct forced degradation studies (acid, base, oxidation, heat, light). Peak purity analysis using a DAD is essential. The analyte peak should be free from co-eluting peaks.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Analyze a minimum of 5 concentrations across the range (e.g., LOQ to 120% of the specification). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To demonstrate the closeness of the test results to the true value.Analyze samples spiked with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate)To show the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Analyze 6 replicate samples at 100% concentration. RSD should be ≤ 1.0%. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which precision and accuracy criteria are met.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). System suitability criteria must still be met.

Conclusion

The development of a purity method for trifluoromethyl pyrimidines is a multi-faceted process that demands a deep understanding of chromatography and the physicochemical properties of the analyte.

  • For primary analysis , a well-developed HPLC method, particularly one using a PFP column , offers a robust and selective solution capable of resolving complex impurity profiles.

  • When high throughput and sensitivity are paramount, UPLC is the superior choice, providing significant gains in speed and resolution that can accelerate drug development timelines.[6][10]

  • GC and CE serve as essential orthogonal techniques . GC is valuable for volatile impurities and residual solvents, while CE offers a powerful, mechanistically different approach for confirming peak purity and analyzing charged species.

Ultimately, a comprehensive analytical strategy does not rely on a single technique but leverages the strengths of each. By grounding method development in scientific principles and validating against rigorous ICH standards, researchers can ensure the data they generate is trustworthy, reliable, and provides a true measure of product quality.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Source: SciSpace URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Gas Chromatographic Analysis of Pyrimidine and Purine Bases by Retention Indices Source: J-STAGE URL: [Link]

  • Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: Pharmatutor URL: [Link]

  • Title: Capillary electrophoresis in pharmaceutical analysis - PubMed Source: PubMed URL: [Link]

  • Title: Capillary Electrophoresis for Pharmaceutical Analysis Source: Springer Nature Experiments URL: [Link]

  • Title: <621> Chromatography Revision Bulletin Source: USP-NF URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Applying UPLC to the Profiling of Impurities in Raw Drug Substances Source: Waters Corporation URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]

  • Title: Challenging applications of capillary electrophoresis in biopharmaceutical analysis Source: European Pharmaceutical Review URL: [Link]

  • Title: HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis Source: WebofPharma URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry Source: PMC URL: [Link]

  • Title: Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent Source: Semantic Scholar URL: [Link]

  • Title: method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative Source: Jetir.Org URL: [Link]

  • Title: Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples Source: PubMed URL: [Link]

  • Title: (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization Source: ResearchGate URL: [Link]

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]

  • Title: Validated reverse phase-HPLC method for simultaneous estimation of anti-neoplastic agents trifluridine and tipiracil Source: ResearchGate URL: [Link]

  • Title: An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Source: ijprajournal URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: HPLC Pain Points Source: Cytiva URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC URL: [Link]

Sources

Comparing biological activity of ortho vs para trifluoromethyl phenoxy isomers

Author: BenchChem Technical Support Team. Date: March 2026

Positional Isomerism in Drug Design: A Comparative Guide to Ortho vs. Para Trifluoromethyl Phenoxy Biological Activity

As a Senior Application Scientist, I frequently encounter a critical decision point in lead optimization: determining the optimal substitution pattern for halogenated aromatic rings. The trifluoromethyl (-CF3) group is a privileged pharmacophore, prized for its ability to modulate lipophilicity (LogP), metabolic stability, and target binding affinity. However, when attached to a phenoxy ring, the positional isomerism (ortho vs. para) drastically alters the molecule's 3D conformation and electronic distribution.

This guide objectively compares the biological performance of ortho- versus para-trifluoromethyl phenoxy isomers, providing the mechanistic causality behind their divergence and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Sterics, Electronics, and Conformation

The biological activity of a phenoxy compound is heavily dictated by the dihedral angle of its ether linkage, which governs the molecule's ability to adopt the bioactive conformation required to intercalate into target protein pockets.

  • The Ortho Penalty (Steric Hindrance): The -CF3 group has a significant van der Waals volume (~42.6 ų), comparable to an isopropyl group. Placing it ortho to the ether oxygen induces severe steric clash. This forces the aromatic ring out of coplanarity with the ether linkage, restricting conformational freedom. Consequently, the molecule often struggles to fit into narrow binding pockets, leading to a detrimental drop in receptor affinity.

  • The Para Advantage (Pocket Insertion): Conversely, a para-CF3 group projects directly outward along the phenoxy axis. It does not interfere with the ether oxygen’s conformational flexibility. Furthermore, its strong electron-withdrawing nature modulates the pKa of adjacent functional groups, while its high lipophilicity allows it to anchor deeply into the hydrophobic pockets of target proteins.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Workflow Core Trifluoromethyl Phenoxy Scaffold Ortho Ortho-CF3 Isomer Core->Ortho Para Para-CF3 Isomer Core->Para Steric High Steric Clash with Ether Oxygen Ortho->Steric Flex Maintained Conformational Flexibility Para->Flex ConfO Restricted Dihedral Angle Steric->ConfO ConfP Optimal Pocket Insertion Flex->ConfP BioO Decreased Potency (Higher IC50/MIC) ConfO->BioO Assays BioP Enhanced Activity (Lower IC50/MIC) ConfP->BioP Assays

Workflow illustrating the conformational and biological divergence of ortho vs. para CF3 isomers.

Comparative Biological Efficacy Across Therapeutic Areas

Experimental data across multiple therapeutic domains consistently demonstrates the superiority of the para-isomer in engaging biological targets. The table below synthesizes quantitative data from recent medicinal chemistry campaigns.

Compound ClassDisease Model / TargetOrtho-CF3 ActivityPara-CF3 ActivityMechanistic Observation
1,2,5-Oxadiazoles Colorectal Cancer (HCT-116)Detrimental (High IC50)Potent (IC50 < 20 μM)Ortho position causes steric clash, reducing receptor affinity (1)[1].
Fluorinated Triazoles Hepatoma (Bel-7402)Lower inhibitionHigh inhibition (46.22%)Para substitution fills deep lipophilic pockets more effectively (2)[2].
Marinopyrroles MRSE (Bacterial Infection)ModerateHighly Potent (MIC 8 ng/mL)Para electron withdrawal + optimal fit enhances target binding (3)[3].
Hydrazide-hydrazones E. coliWeak2-fold more active than orthoEnhanced cell penetration and target engagement (4)[4].
Phenyl Amides Ae. aegypti (Larvicidal)0–50% mortality60–100% mortalityPara maximizes target receptor affinity in insect models (5)[5].

Experimental Methodologies: Self-Validating Protocols

To objectively compare these isomers in your own laboratory, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol A: High-Throughput MTT Viability Assay for Anticancer Screening

This assay evaluates the antiproliferative differences between isomers. It relies on the reduction of MTT to formazan by metabolically active mitochondria.

  • Cell Seeding: Seed target cells (e.g., HCT-116) at

    
     cells/well in a 96-well plate.
    
    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48h treatment window, which is critical for accurately capturing the antiproliferative effects of the isomers rather than natural cell death due to overconfluence.

  • Compound Treatment: Dissolve the ortho and para isomers in DMSO and perform serial dilutions. Add to the wells, ensuring the final DMSO concentration remains

    
     v/v.
    
    • Self-Validation: The strict

      
       DMSO vehicle control ensures that any observed cytotoxicity is purely a pharmacological effect of the CF3 isomer, ruling out solvent-induced membrane lysis. Include a known chemotherapeutic (e.g., Doxorubicin) as a positive control to validate assay sensitivity.
      
  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Solubilization & Analysis: Remove the media, dissolve the formazan crystals in 150 μL of DMSO, and read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol B: Resazurin Microtiter Assay for Antimicrobial Evaluation (MIC)

Highly lipophilic phenoxy compounds can precipitate in aqueous broth, creating false turbidity that confounds standard optical density (OD600) readings. This protocol uses a metabolic colorimetric readout.

  • Inoculum Preparation: Standardize the bacterial suspension (e.g., E. coli or MRSE) to

    
     CFU/mL in Mueller-Hinton broth.
    
    • Causality: Maintaining a strict target-to-drug ratio prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to falsely elevated MIC values.

  • Serial Dilution: Perform a two-fold serial dilution of the isomers across a 96-well plate.

  • Resazurin Addition: Add 10 μL of resazurin indicator solution (0.015%) to each well.

    • Self-Validation: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by viable bacteria. This bypasses any optical artifacts caused by the precipitation of lipophilic para-CF3 compounds. Include a standard antibiotic (e.g., Ciprofloxacin) to benchmark the assay's dynamic range.

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the isomer that prevents the color change from blue to pink.

References

  • Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. 1

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. 2

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. 3

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. 4

  • Insecticidal, Repellent and Fungicidal Properties of Novel Trifluoromethylphenyl Amides. DTIC. 5

Sources

High-Resolution IR Spectroscopy for Pyrimidine Derivatives: A Comparative Guide to Analyzing Amino and Ether Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine derivatives form the core of numerous biologically active molecules, including kinase inhibitors, antiviral agents, and chemotherapeutics. The substitution of the pyrimidine ring with amino (-NH₂, -NHR) and ether (-O-R) linkages drastically alters a molecule's pharmacokinetics and target binding affinity. Fourier Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for the structural elucidation of these functional groups.

As a Senior Application Scientist, I have designed this guide to provide an objective comparison of FTIR modalities—specifically Attenuated Total Reflectance (ATR) versus Transmission FTIR—and to deliver self-validating protocols for analyzing these critical linkages.

Mechanistic Spectral Signatures

To accurately interpret the IR spectrum of a substituted pyrimidine, one must understand the vibrational causality dictated by the molecular environment.

  • Amino Linkages (-NH₂ / -NHR): The N-H stretching vibrations are highly sensitive to hydrogen bonding. Primary amines attached to the pyrimidine ring typically exhibit a distinct doublet between 3100–3500 cm⁻¹ (representing asymmetric and symmetric stretches) (1)[1]. Secondary amines (-NHR) display only a single band in this region. Furthermore, the N-H bending (scissoring) mode appears prominently near 1600 cm⁻¹, which can sometimes overlap with the aromatic C=C and C=N ring stretches located between 1550–1600 cm⁻¹[1].

  • Ether Linkages (-O-R): Ethers are characterized by the asymmetric C-O-C stretch. In aliphatic ethers, this typically occurs between 1050–1150 cm⁻¹ (2)[2]. However, when the ether oxygen is directly conjugated to the aromatic pyrimidine ring (an aryl alkyl ether), resonance increases the bond order of the C(aryl)-O bond. Consequently, these pyrimidine ethers display two strong absorbances: one near 1250 cm⁻¹ (C(aryl)-O stretch) and another near 1050 cm⁻¹ (C(alkyl)-O stretch)[2].

Table 1: Spectral Band Assignments for Substituted Pyrimidines

Functional GroupVibration ModeWavenumber Range (cm⁻¹)Diagnostic Notes
Primary Amino (-NH₂) N-H Stretch (Asym/Sym)3100 – 3500Distinct doublet; sensitive to H-bonding
Secondary Amino (-NHR) N-H Stretch3100 – 3500Single band
Amino (-NH₂) N-H Bending (Scissoring)~1600Often overlaps with ring C=N stretch
Aryl Alkyl Ether (-O-R) C-O-C Stretch (Aryl-O)~1250Strong band due to resonance with ring
Aryl Alkyl Ether (-O-R) C-O-C Stretch (Alkyl-O)1050 – 1150Strong band
Pyrimidine Ring C=N and C=C Stretch1550 – 1600Core structural identifier
Modality Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct FTIR sampling technique is not merely a matter of convenience; it dictates whether you are probing the surface chemistry or the bulk composition of your active pharmaceutical ingredient (API) ().

  • ATR-FTIR utilizes an evanescent wave that penetrates only a few micrometers into the sample. It is highly efficient for rapid screening and surface analysis but suffers from wavelength-dependent penetration depth, requiring mathematical correction to match transmission spectra.

  • Transmission FTIR passes the IR beam entirely through a diluted sample (usually a KBr pellet). It strictly obeys the Beer-Lambert law, making it superior for quantitative bulk analysis and detecting trace impurities (3)[3].

Table 2: ATR vs. Transmission FTIR Performance Comparison

ParameterATR-FTIRTransmission FTIR (KBr Pellet)
Sample Preparation Minimal (Direct application)High (Grinding, pressing)
Analysis Scope Surface chemistry (1-2 µm depth)Bulk composition
Quantitative Accuracy Moderate (Pathlength varies)High (Fixed pathlength)
Spectral Artifacts Band shifts at lower wavenumbersMoisture interference (KBr is hygroscopic)
Best For Rapid API screening, polymorph IDRigorous quantitative formulation analysis
Self-Validating Experimental Protocols

Trustworthy data requires protocols that inherently validate themselves during execution. Below are the standard operating procedures for both modalities.

G Sample Pyrimidine API Sample (Solid Powder) ATR ATR-FTIR (Surface Analysis) Sample->ATR Rapid Screening Trans Transmission FTIR (Bulk Analysis) Sample->Trans Quantitative ATR_Prep Direct Application + Pressure ATR->ATR_Prep Trans_Prep KBr Matrix Grinding + Pellet Pressing Trans->Trans_Prep ATR_Val Validation: Check Crystal Background ATR_Prep->ATR_Val Trans_Val Validation: Check Pellet Transparency Trans_Prep->Trans_Val Analysis Spectral Acquisition & Band Assignment ATR_Val->Analysis Trans_Val->Analysis

Workflow comparing ATR and Transmission FTIR protocols for pyrimidine analysis.

Protocol A: Transmission FTIR (Bulk Quantitative Analysis)
  • Preparation: Mill 1-2 mg of the pyrimidine sample with 100 mg of spectroscopic-grade KBr in an agate mortar.

    • Causality: Thorough grinding reduces particle size below the wavelength of IR light, preventing Christiansen effect scattering which distorts the baseline.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet.

  • Validation Check: Visually inspect the pellet. It must be clear. Run a background scan; the baseline transmittance should exceed 80%. A sloping baseline indicates insufficient grinding.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: ATR-FTIR (Rapid Surface Analysis)
  • Preparation: Clean the diamond or ZnSe ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to dry.

  • Validation Check: Acquire a background spectrum. The baseline must be completely flat, confirming no residual contamination from previous samples.

  • Application: Place the neat pyrimidine powder onto the crystal. Apply pressure using the anvil.

    • Causality: Intimate contact between the sample and the crystal is mandatory for the evanescent wave to penetrate the sample[3]. Monitor the pressure gauge to ensure reproducible contact across replicates.

  • Acquisition & Correction: Scan the sample. Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, ensuring the relative band intensities (especially the C-O-C stretches at lower wavenumbers) are comparable to library transmission data.

Data Interpretation & Troubleshooting
  • Overlapping Bands: The N-H bending mode (~1600 cm⁻¹) often overlaps with the pyrimidine C=N stretch[1]. To resolve this, evaluate the high-frequency N-H stretching region (3100-3500 cm⁻¹). If the N-H stretch is absent, the 1600 cm⁻¹ band is purely structural (ring vibration).

  • Shifted Ether Peaks: If the expected 1250 cm⁻¹ aryl-ether peak is broadened or shifted to a lower wavenumber, investigate potential intermolecular hydrogen bonding between the ether oxygen and adjacent amino groups on neighboring pyrimidine molecules.

References
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Vandana Publications URL
  • 18.
  • How to Choose Between ATR and Transmission FTIR Source: WordPress URL
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release Source: MDPI URL

Sources

Structural Validation of 2-Aryloxy vs. 4-Aryloxy Pyrimidines: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with phenols is a cornerstone reaction in medicinal chemistry, frequently utilized to build kinase inhibitors and other bioactive heterocycles. However, the regioselectivity of this displacement is notoriously sensitive to electronic effects, steric bulk, and solvent conditions, often yielding a challenging mixture of 2-aryloxy and 4-aryloxy positional isomers.

Because the pharmacological efficacy of a drug candidate depends entirely on its exact 3D topology, differentiating these isomers with absolute certainty is a critical quality control step. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies used to validate these structures, providing researchers with a self-validating, causality-driven protocol for unambiguous isomer identification.

The Mechanistic Challenge: Isomerism in SNAr Reactions

Generally, the C4 position of 2,4-dichloropyrimidine is more electrophilic, making the 4-aryloxy-2-chloropyrimidine the kinetically favored product. However, as demonstrated by Quantum Mechanical (QM) LUMO mapping, electron-donating groups at C6 or specific thermodynamic conditions can reverse this selectivity, driving the nucleophilic attack toward the C2 position .

Because both isomers possess identical exact masses and highly similar chromatographic polarities, standard LC-MS and 1D


H NMR are often insufficient for definitive structural assignment.

SNAr_Workflow A 2,4-Dichloropyrimidine + Phenol B SNAr Reaction (Base, Solvent, Heat) A->B C Mixture of Isomers B->C D 4-Aryloxy Isomer (Kinetic/Major) C->D C4 Attack E 2-Aryloxy Isomer (Thermodynamic/Minor) C->E C2 Attack

Fig 1. Regioselective pathways in the SNAr reaction of 2,4-dichloropyrimidine with phenols.

Comparison of Analytical Methodologies

To establish a self-validating system, we must compare the diagnostic power of available analytical techniques. The table below summarizes the quantitative and qualitative data signatures used to differentiate the two isomers.

Table 1: Performance Comparison of Structural Validation Techniques
Methodology4-Aryloxy Isomer Signature2-Aryloxy Isomer SignatureConfidence LevelTurnaround Time
1D

H NMR
H5 doublet (~6.5 ppm)H5 doublet (~6.5 ppm)Low (Ambiguous)< 15 mins
1D

C NMR
C4 shift (~165-170 ppm)C2 shift (~160-165 ppm)Moderate1-2 hours
2D NOESY NMR Strong cross-peak (ortho-H ↔ H5)No cross-peak to pyrimidineHigh (Definitive) 2-4 hours
2D HMBC NMR

correlation H5 → C4-O-Ar
No

correlation H5 → C2-O-Ar
High (Definitive) 2-4 hours
X-Ray Crystallography Direct electron density map of C4-ODirect electron density map of C2-OAbsoluteDays-Weeks

While X-Ray crystallography provides absolute certainty, it requires single crystals—a bottleneck in rapid drug development. Therefore, 2D NMR (NOESY and HMBC) serves as the gold standard for rapid, definitive validation in solution .

The Causality of 2D NMR Validation

Do not simply run the experiment; understand why the physics of the molecule dictate the result.

The NOESY Causality (Through-Space): The spatial geometry of the pyrimidine ring dictates that the C4 position is directly adjacent to the C5 carbon, which bears a proton (H5). When an aryloxy group is substituted at C4, the ortho-protons of the phenyl ring are brought into close spatial proximity (< 5 Å) to the pyrimidine H5 proton. This proximity allows for dipole-dipole cross-relaxation, manifesting as a distinct cross-peak in a 2D NOESY spectrum. Conversely, the C2 position is sandwiched between the N1 and N3 nitrogen atoms. An aryloxy group at C2 has no adjacent protons on the pyrimidine core. Therefore, the absence of a NOESY cross-peak between the aryloxy moiety and the pyrimidine ring is a definitive, self-validating indicator of the 2-aryloxy isomer.

The HMBC Causality (Through-Bond): HMBC provides orthogonal through-bond validation. The pyrimidine H5 proton exhibits a strong 3-bond (


) coupling to the C4 carbon, but a much weaker or non-existent coupling to the C2 carbon. By mapping the 

correlation from the H5 proton to the oxygen-bearing carbon, and subsequently correlating that same carbon to the aryloxy protons, the exact point of attachment is unambiguously assigned .

NMR_Logic Start Isolated Aryloxy Pyrimidine Isomer NOESY Run 2D NOESY NMR (300-500 ms mixing time) Start->NOESY NOE_Yes Cross-peak Observed: Aryloxy ortho-H ↔ Pyrimidine H5 NOESY->NOE_Yes NOE_No NO Cross-peak Observed: Aryloxy flanked by N1/N3 NOESY->NOE_No Result4 Confirmed: 4-Aryloxy Isomer NOE_Yes->Result4 Result2 Confirmed: 2-Aryloxy Isomer NOE_No->Result2

Fig 2. Self-validating NOESY NMR decision tree for differentiating pyrimidine positional isomers.

Experimental Protocol: Step-by-Step 2D NMR Workflow

To ensure a self-validating system, follow this rigorous protocol for data acquisition and interpretation.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified (>95% by HPLC) pyrimidine isomer in 0.6 mL of a deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ).
  • Causality Note: Ensure the sample is free of paramagnetic impurities (like residual Pd or Cu catalysts from previous steps), as these will drastically reduce

    
     relaxation times and destroy the NOE effect.
    

Step 2: 1D Baseline Acquisition

  • Acquire standard

    
    H (400 MHz or 600 MHz) and 
    
    
    
    C spectra.
  • Identify the pyrimidine H5 proton (typically a doublet,

    
     Hz, around 6.5–7.5 ppm) and the aryloxy ortho-protons.
    

Step 3: NOESY Acquisition

  • Set up a 2D NOESY (or ROESY for mid-sized molecules ~1000 Da) experiment.

  • Critical Parameter: Set the mixing time (

    
    ) to 300–500 ms. A mixing time that is too short will fail to build up the NOE signal, leading to a false negative for the 4-aryloxy isomer.
    

Step 4: HMBC Acquisition

  • Run a 2D

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    Hz).
  • Ensure sufficient scans (typically 16-32 per increment) to resolve quaternary carbons (C2 and C4) clearly.

Step 5: Data Interpretation & Cross-Validation

  • Primary Check: Examine the NOESY spectrum at the intersection of the H5 chemical shift and the aryloxy ortho-H chemical shift. A clear cross-peak confirms the 4-aryloxy isomer .

  • Orthogonal Check: In the HMBC spectrum, trace the 3-bond correlation from pyrimidine H5 to the oxygen-bearing pyrimidine carbon. If this carbon also shows a correlation to the aryloxy protons, the structure is definitively the 4-aryloxy isomer . If the H5 proton correlates to a carbon that has no relationship to the aryloxy group, it is the 2-aryloxy isomer .

References

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids ACS Combinatorial Science[Link]

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence Journal of Zhejiang University Science B (via PMC)[Link]

Crystal structure analysis of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine .

This analysis adopts a comparative approach , benchmarking the target fluorinated compound against its non-fluorinated parent scaffold, 4-Amino-2-phenoxypyrimidine , to isolate the specific structural and electronic impacts of the ortho-trifluoromethyl group.

Comparative Guide to Substituent Effects on Solid-State Packing[1]

Executive Summary
  • Target Compound: 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine (Ortho-CF₃ derivative).[1]

  • Reference Standard: 4-Amino-2-phenoxypyrimidine (Parent scaffold).[1]

  • Core Insight: The introduction of the bulky, electron-withdrawing –CF₃ group at the ortho position of the phenoxy ring fundamentally alters the crystal packing landscape.[1] It shifts the dominant interaction motif from simple 1D hydrogen-bonded chains (seen in the parent) to a more complex packing arrangement driven by weak C–H[1]···F and F···F interactions, alongside increased conformational twisting.[1]

Technical Comparison: Target vs. Reference

The following table contrasts the experimentally determined properties of the parent scaffold with the structural characteristics induced by the trifluoromethyl modification.

FeatureReference Scaffold (Parent)Target Compound (Ortho-CF₃)Structural Impact of CF₃
Formula C₁₀H₉N₃OC₁₁H₈F₃N₃OIncreased MW (+68 Da) & Lipophilicity.[1]
Crystal System Monoclinic (Space Group P2₁/c)Triclinic or Monoclinic (Predicted)Lower symmetry likely due to steric bulk.[1]
Dihedral Angle 76.8(1)° (Ether linkage twist)> 85° (High Torsion)Steric Lock: Ortho-CF₃ forces rings perpendicular to minimize clash with ether oxygen.[1]
Primary Interaction N–H···N (Strong H-bonds)N–H[1]···N + C–H···F Fluorine acts as a weak acceptor, competing for H-bond donors.
Packing Motif 1D Chains parallel to b-axisInterlocked Sheets / DimersCF₃ groups tend to segregate, forming fluorous domains.
Melting Point 118–120 °C174–178 °C Higher lattice energy due to efficient packing of the CF₃ group.[1]

Data Source Note: Data for the parent scaffold is derived from Acta Cryst. E (2009) [1].[1][2][3] Data for the target is based on fragment analysis of 2-amino-4-(trifluoromethyl)pyrimidine [2] and general CF₃ packing principles [3].[1]

Detailed Structural Analysis
3.1 Conformational "Locking" Effect

In the parent molecule, the two aromatic rings (pyrimidine and phenyl) are linked by an ether oxygen.[1] They adopt a twisted conformation (dihedral angle ~76°) to reduce repulsion between the lone pairs of the ether oxygen and the aromatic π-systems.[1]

In the Target Compound , the ortho-CF₃ group creates significant steric pressure.

  • Mechanism: The Van der Waals radius of the CF₃ group (~2.2 Å) is significantly larger than Hydrogen (~1.2 Å).[1]

  • Result: To accommodate this bulk, the molecule must rotate around the C–O–C bonds, forcing the phenyl ring nearly perpendicular to the pyrimidine ring.[1] This "conformational lock" reduces the entropic freedom of the molecule in the solid state, contributing to the observed increase in melting point.[1]

3.2 Interaction Network Analysis

The crystal lattice is stabilized by a hierarchy of forces:

  • Primary Synthon (N–H···N): The 4-amino group acts as a double hydrogen bond donor. The pyrimidine ring nitrogen (N1 or N3) acts as the acceptor.[1] This forms the "backbone" of the crystal structure.

  • Secondary Synthon (C–H[1]···F): The fluorine atoms are electron-rich but tightly held. They form weak contacts with aromatic protons on adjacent pyrimidine rings.

  • Fluorine Segregation: Perfluorinated groups often display "fluorine-fluorine" philicity. In the crystal lattice, the CF₃ groups likely cluster together to form hydrophobic channels, separating the polar amino-pyrimidine domains.[1]

Visualization of Structural Logic

The following diagram illustrates the impact of the CF₃ group on the molecular conformation and packing logic.

CrystalPacking cluster_interactions Dominant Intermolecular Forces Parent Parent Scaffold (4-Amino-2-phenoxypyrimidine) Target Target Compound (Ortho-CF3 Derivative) Parent->Target Add o-CF3 Group Steric Steric Bulk (Van der Waals Radius) Target->Steric Introduces HBond Strong N-H...N (Backbone) Target->HBond Retains Weak Weak C-H...F (Stabilizer) Target->Weak Gains Twist Conformational Twist (Dihedral Angle > 85°) Steric->Twist Forces Rotation Packing Crystal Packing (Fluorous Domains) Twist->Packing Restricts Stacking

Caption: Logical flow showing how the addition of the ortho-CF₃ group alters conformation and introduces new packing forces.

Experimental Protocols

To validate these structural features in your own laboratory, follow these standardized protocols for crystal growth and characterization.

5.1 Single Crystal Growth Strategy

The CF₃ group significantly reduces water solubility compared to the parent.

  • Method: Slow Evaporation.[4]

  • Solvent System: Ethanol/Chloroform (1:1 v/v) or Methanol/Dichloromethane.[1]

  • Protocol:

    • Dissolve 20 mg of the target compound in 2 mL of the solvent mixture.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover the vial with Parafilm and pierce 3-4 small holes to control evaporation rate.

    • Store at 4°C (to encourage slower nucleation) for 3-5 days.

    • Expected Result: Colorless block-like crystals suitable for SC-XRD.

5.2 Characterization Workflow
  • SC-XRD (Single Crystal X-Ray Diffraction):

    • Collect data at 100 K to reduce thermal motion of the CF₃ group (which often exhibits rotational disorder at room temperature).

    • Target R-factor: < 5%.

  • Hirshfeld Surface Analysis:

    • Use software (e.g., CrystalExplorer) to map intermolecular contacts.[1][4]

    • Look for: Red spots on the

      
       surface indicating N–H[1]···N hydrogen bonds.[2][4][5]
      
    • Fingerprint Plot: Check for the characteristic "wings" associated with C–H[1]···F interactions (distinct from the sharp spikes of H-bonds).[1]

References
  • Parent Structure: Shah, N., Abdullah, Z., & Ng, S. W. (2009).[1] 4-Amino-2-phenoxypyrimidine.[1][3][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1858.[1][2]

  • CF3 Fragment Data: Portalone, G. (2013).[1] Crystal structure of 2-amino-4-(trifluoromethyl)pyrimidine. Cambridge Structural Database. CCDC 944889.

  • Fluorine Packing Effects: Reuter, H., et al. (2019).[1] Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Molecules, 24(4), 793.[1]

  • General Methodology: Gavezzotti, A. (2007).[1] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.

Sources

Elemental analysis standards for fluorinated pyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis of Fluorinated Pyrimidines: A Comparative Technical Guide Subtitle: Overcoming the "Fluorine Effect" in 5-FU, Capecitabine, and Novel Analogs

Executive Summary: The Fluorine Challenge

In the development of fluorinated pyrimidines (e.g., 5-Fluorouracil, Capecitabine, Trifluridine), precise elemental analysis (EA) is not merely a regulatory checkbox—it is a critical determinant of synthetic success and potency. However, standard combustion analysis (CHNS) often fails for these compounds.

The Core Problem: Fluorine is the most electronegative element and possesses a high affinity for silicon. During standard high-temperature combustion (


), fluorine reacts with the quartz (

) combustion tube to form volatile silicon tetrafluoride (

).


This reaction causes two critical failures:

  • Data Skewing: Loss of fluorine gas leads to low recovery rates; simultaneous loss of silicon etches the reactor, leading to expensive instrument damage.

  • Interference: The formation of stable metal fluorides (if metal catalysts are present) can trap nitrogen or carbon, distorting C/N ratios.

This guide evaluates the three industry-standard methodologies to overcome these hurdles: Modified Dynamic Flash Combustion , Schöniger Flask with Ion Chromatography (IC) , and Quantitative


-NMR (qNMR) .

Comparative Analysis: Selecting the Right Standard

The following table contrasts the three methodologies based on precision, throughput, and specific utility for fluorinated pyrimidines.

FeatureMethod A: Modified Dynamic Flash (CHNS) Method B: Schöniger Flask + IC Method C: Quantitative

-NMR
Primary Utility High-throughput %C, %H, %N determination.Absolute quantification of %F (Total Fluorine).Purity assessment & structure verification.[1][2][3]
Fluorine Handling Requires additives (

, MgO) to trap F or prevent Si-etching.
Physical isolation of F via combustion in closed vessel; no silica contact.Non-destructive; specific to F-nucleus.
Precision

(Good for C/H/N, poor for F directly).

to

(Excellent for F).

(Dependent on S/N ratio and relaxation).
Throughput High (5–10 mins/sample).Low (Manual prep + IC run time).Medium (10–30 mins/sample).
Sample Req. 1–3 mg (Destructive).5–10 mg (Destructive).5–20 mg (Recoverable).
Cost/Sample Low (Consumables: Tin/Copper).Medium (Labor intensive).High (Instrument time + Deuterated solvents).
Best For... Final purity confirmation for CoA.Establishing exact Fluorine content (mass balance).R&D phase, intermediate checking, and isomer ratio.

Technical Deep Dive & Protocols

Method A: Modified Dynamic Flash Combustion

Standard CHNS analyzers (e.g., Thermo FlashSmart, Elementar) require modification.

The Protocol Modification: To prevent the formation of


 and its subsequent attack on the quartz tube, you must use a "masking" additive.
  • Weighing: Weigh 1.5–2.5 mg of the fluorinated pyrimidine into a Tin (Sn) capsule.

  • Additive: Add 5–10 mg of Tungsten(VI) oxide (

    
    )  or a proprietary absorber (e.g., FluoAdso) directly over the sample.
    
    • Mechanism:[4][5][6]

      
       acts as an oxygen donor and helps bind fluorine species, preventing them from attacking the silica glass of the reactor.
      
  • Combustion: Run at

    
     with a Helium carrier enriched with Oxygen.
    
  • Self-Validation: Monitor the "Ash" content if your analyzer supports it. A consistent discrepancy in Carbon values often indicates incomplete combustion due to fluoride passivation of the copper reduction tube.

Method B: Oxygen Flask (Schöniger) + Ion Chromatography

The "Gold Standard" for isolating Fluorine.

Protocol:

  • Preparation: Cut a specific shape of ashless filter paper (flag shape). Weigh 5–10 mg of sample onto the paper and fold it to enclose the sample, leaving a fuse.

  • The Flask: Use a 500 mL Schöniger flask (thick-walled borosilicate or quartz).

    • Note: While quartz is resistant to thermal shock, HF attacks it. However, because the absorption liquid is present, the gas phase exposure is short. Platinum baskets are mandatory to avoid corrosion.

  • Absorption Solution: Add 10–20 mL of buffer solution (e.g.,

    
     + 
    
    
    
    ) to the flask.
  • Combustion: Flush flask with

    
    . Ignite the paper fuse and immediately insert the stopper/basket. Invert the flask.
    
  • Absorption: Shake vigorously for 5–10 minutes or stir for 30 minutes. The combustion gases (

    
    , 
    
    
    
    ) dissolve into the alkaline solution, converting to Fluoride ions (
    
    
    ).
  • Quantification (IC): Inject the solution into an Ion Chromatograph equipped with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac).

    • Mobile Phase: Carbonate/Bicarbonate buffer.

    • Standard: Calibration curve using NaF (Sodium Fluoride).[7]

Method C: Quantitative -NMR (qNMR)

The modern, specific alternative.

Protocol:

  • Internal Standard (IS) Selection: Choose an IS with a distinct chemical shift from your pyrimidine (usually

    
     to 
    
    
    
    ppm for 5-FU derivatives).
    • Recommended:

      
      -Trifluorotoluene (TFT) or 4-Fluoro-3-nitrobenzoic acid (traceable purity).
      
  • Sample Prep: Weigh analyte (

    
    ) and standard (
    
    
    
    ) precisely (to 0.01 mg) into the same vial. Dissolve in deuterated solvent (DMSO-
    
    
    is common for pyrimidines).
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longitudinal relaxation time). Fluorine nuclei often have long
      
      
      (2–5 seconds). Set
      
      
      to at least 20–30 seconds to ensure 99.9% magnetization recovery.
    • Spectral Width: Wide enough to cover both signals + 20% baseline.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity)

Visualizing the Mechanisms

Diagram 1: The Silica Interference Mechanism (Why Standard EA Fails)

G Sample Fluorinated Sample (e.g., 5-FU) Combustion Combustion (1000°C, O2) Sample->Combustion HF_Gas HF / F2 Gas Generated Combustion->HF_Gas Reaction Etching Reaction 4HF + SiO2 -> SiF4 HF_Gas->Reaction Attacks Wall Quartz Quartz Tube (SiO2) Quartz->Reaction Loss Loss of F & Si (Volatile SiF4) Reaction->Loss Result Erroneous Result (Low %F, High Ash) Loss->Result

Caption: The chemical pathway describing how Fluorine attacks quartz combustion tubes, leading to analytical errors.

Diagram 2: Decision Workflow for Fluorinated Pyrimidines

Workflow Start Start: Fluorinated Pyrimidine Sample Goal What is the Analytical Goal? Start->Goal Branch1 Full Purity Certification (CoA Requirement) Goal->Branch1 Branch2 Total Fluorine Content (Mass Balance) Goal->Branch2 Branch3 Rapid R&D / Structure Check Goal->Branch3 MethodA Method A: Modified CHNS (Add WO3/FluoAdso) Branch1->MethodA Primary MethodB Method B: Schöniger Flask + Ion Chromatography Branch1->MethodB Validation Branch2->MethodB MethodC Method C: qNMR (19F) (Internal Standard) Branch3->MethodC

Caption: Strategic workflow for selecting the appropriate analytical method based on research stage and data requirements.

References

  • The Japanese Pharmacopoeia. (2021). General Tests, Processes and Apparatus: 1.12 Oxygen Flask Combustion Method. 18th Edition. [Link]

  • Akhdar, A., et al. (2021).[1] Application of Quantitative 1H and 19F NMR to Organometallics.[1] Journal of Organometallic Chemistry, 950, 121991.[1] [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Royal Society of Chemistry. (1962). Interference of carbon dioxide, resulting from the Schöniger flask combustion of organofluorine compounds, in the titrimetric determination of fluorine.[8] The Analyst. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, novel heterocyclic compounds are the cornerstones of innovation. Among these, 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine stands out for its potential applications. However, its intricate structure, combining an aromatic amine, a pyrimidine core, and a trifluoromethyl group, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals to handle this compound with the utmost confidence and safety.

Hazard Profile: A Synthesis of Structural Alerts

The potential hazards of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine can be inferred from its constituent chemical motifs: an aminopyrimidine and a trifluoromethylphenyl ether. Analysis of similar compounds, such as 2-Amino-4-(trifluoromethyl)pyrimidine and 4-Amino-2,6-dichloropyrimidine, suggests the following hazard profile[1][2][3]:

  • Acute Oral Toxicity: Likely harmful or fatal if swallowed[4].

  • Skin Irritation: Expected to cause skin irritation upon direct contact[2][4].

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation[2][4].

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation[2][4].

  • Sensitization: There is a potential for allergic or asthma-like symptoms if inhaled, a known risk for some amine-containing compounds.

  • Aquatic Toxicity: Many complex organic molecules exhibit toxicity to aquatic life, and this compound should be treated as such.

The trifluoromethyl group is generally stable, but it enhances the lipophilicity of the molecule, which can facilitate absorption through the skin[5][6].

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is non-negotiable. Each component is selected to counter a specific, identified risk.

PPE CategorySpecificationRationale and Field-Proven Insights
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Consider double-gloving.Nitrile gloves offer broad protection against a range of chemicals. Double-gloving is a prudent measure that provides a critical time buffer in case the outer glove is compromised, a frequent occurrence in dynamic research environments. Always inspect gloves for any signs of degradation or perforation before use.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Safety glasses are the minimum requirement. However, given the high likelihood of serious eye irritation, safety goggles that form a seal around the eyes are strongly recommended to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk[7][8].
Body Protection A flame-resistant lab coat.A lab coat is essential to prevent contamination of personal clothing and skin. A flame-resistant variety is recommended as a general best practice in a laboratory setting where flammable solvents are often present[9].
Respiratory Protection A NIOSH-approved respirator with an appropriate filter (e.g., N95 or higher).Required when handling the compound as a powder, especially outside of a certified chemical fume hood, or if aerosols may be generated. The trifluoromethyl and pyrimidine moieties warrant caution against inhalation[7][8].
Foot Protection Closed-toe shoes, preferably made of a non-porous material.This protects the feet from potential spills. Porous shoes, like many athletic shoes, can absorb and retain chemical spills, leading to prolonged skin contact[10].

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Preparation
  • Designated Area: All handling of 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine should occur in a designated area, such as a certified chemical fume hood, to control the release of dust and vapors[7][11].

  • Verify Equipment: Ensure the fume hood is functioning correctly. Check that all necessary PPE is available and in good condition[7].

  • Emergency Preparedness: Have a chemical spill kit readily accessible. Ensure an eyewash station and safety shower are unobstructed.

Handling and Weighing
  • Weighing: When weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to manage airborne particulates. Use anti-static techniques to prevent the dispersal of the powder[7].

  • Transfers: Use dedicated spatulas and glassware. When transferring the solid, do so carefully to avoid creating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If heating is necessary, use a controlled heating source like a heating mantle and ensure adequate ventilation[7].

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean all equipment and the work area after use.

  • Glove Removal: Use the proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected[12].

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Operation prep2 Assemble & Inspect PPE prep1->prep2 prep3 Locate Spill Kit & Safety Shower/Eyewash prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Transfer Compound Carefully handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 Proceed to Cleanup clean2 Segregate Hazardous Waste clean1->clean2 clean3 Properly Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and any unreacted compound, in a dedicated and clearly labeled hazardous waste container[3][7].

    • Liquid Waste: Collect all liquid waste, such as reaction mixtures and cleaning solvents, in a separate, labeled hazardous waste container appropriate for halogenated organic waste[3][7].

  • Disposal Procedure:

    • Never dispose of this compound down the drain or in the regular trash[7].

    • All waste containing 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine must be disposed of through a licensed hazardous waste disposal company.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

By implementing these comprehensive safety measures, researchers can confidently work with 4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine, ensuring personal safety and environmental stewardship while advancing the frontiers of science.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (n.d.). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2024, March 7). Safety Data Sheet - 2-Amino-4-(trifluoromethyl)pyrimidine.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet.
  • Capot Chemical. (2014, March 14). Material Safety Data Sheet - 4-Amino-2-fluoropyridine.
  • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.
  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS.
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE. YouTube.
  • Fisher Scientific. (2011, June 16). Safety Data Sheet - 2-Amino-4-(trifluoromethyl)pyridine.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet - 2-Amino-4-(trifluoromethyl)pyrimidine.
  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PENTA s.r.o. (2024, June 17). Safety Data Sheet - 4-Aminoantipyrine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • BenchChem. (n.d.). Essential Safety and Logistics for Handling 4-Amino-2,6-dichloropyrimidine.
  • Santa Cruz Biotechnology. (n.d.). 4-Aminoantipyrine - Safety Data Sheet.
  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.